molecular formula C4H4ClN3 B020888 6-Amino-3-chloropyridazine CAS No. 5469-69-2

6-Amino-3-chloropyridazine

Cat. No.: B020888
CAS No.: 5469-69-2
M. Wt: 129.55 g/mol
InChI Key: DTXVKPOKPFWSFF-UHFFFAOYSA-N
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Description

3(S)-hydroxy-13-cis-eicosenoyl-CoA is a member of pyridazines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridazin-3-amine
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InChI

InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
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InChI Key

DTXVKPOKPFWSFF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063928
Record name 3-Pyridazinamine, 6-chloro-
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Molecular Weight

129.55 g/mol
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CAS No.

5469-69-2
Record name 3-Amino-6-chloropyridazine
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Record name 6-Amino-3-chloropyridazine
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Record name 3-Amino-6-chloropyridazine
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Record name 3-Pyridazinamine, 6-chloro-
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Record name 6-chloropyridazin-3-amine
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Record name 6-AMINO-3-CHLOROPYRIDAZINE
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Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-3-chloropyridazine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of 6-Amino-3-chloropyridazine, a versatile heterocyclic organic compound. Its significance as a crucial building block in the synthesis of a wide array of valuable end-products, particularly within the pharmaceutical and agrochemical industries, is well-established.[1] This document serves as a critical resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

This compound, with the CAS number 5469-69-2, is a pyridazine derivative characterized by a molecular formula of C4H4ClN3.[2][3][4] The presence of an amino group and a chlorine atom on the pyridazine ring imparts significant reactivity, rendering it a versatile intermediate in organic synthesis.[1][5] Typically, it appears as a light brown to brown solid.[5]

Quantitative data on the chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C4H4ClN3[2][3][4]
Molecular Weight 129.55 g/mol [2][3][4]
Melting Point 210 °C[2][5]
Boiling Point (Predicted) 363.2 ± 22.0 °C[2][5]
Density (Predicted) 1.437 ± 0.06 g/cm³[2][5]
pKa (Predicted) 4.06 ± 0.10[2][5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[2][5]
Appearance Light Brown to Brown Solid[2][5]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Available data includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for structural elucidation.[2][6]

  • Infrared (IR) Spectroscopy : FTIR spectra, often obtained using KBr pellets, provide information on the functional groups present in the molecule.[3]

  • Mass Spectrometry (MS) : Mass spectral data is available, aiding in the determination of the molecular weight and fragmentation patterns.[6]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the presence of the amino and chloro substituents on the pyridazine ring. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[7] The compound is known to undergo nucleophilic substitution, oxidation, reduction, and cycloaddition reactions.[7]

A key reaction of this compound is nucleophilic substitution , where the chlorine atom can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 6-position of the pyridazine ring.

Furthermore, the amino group can participate in various reactions, and the pyridazine ring itself can be involved in transformations such as oxidation to form the corresponding N-oxides or reduction.[7]

The versatility of this compound is highlighted by its use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of 6-aryl-3-aminopyridazine derivatives, which are of significant interest in medicinal chemistry.[8]

Logical Relationship of Synthetic Utility

Synthetic Utility of this compound A This compound B Nucleophilic Substitution A->B C Suzuki-Miyaura Coupling A->C D Other Reactions (Oxidation, Reduction, Cycloaddition) A->D H Novel Materials A->H E Pharmaceutical Intermediates B->E F Agrochemical Intermediates B->F C->E D->E G Bioactive Molecules (e.g., Enzyme Inhibitors) E->G General Experimental Workflow A Reactants (e.g., 3,6-dichloropyridazine, Ammonia) B Reaction Setup (Solvent, Temperature, Time) A->B C Reaction Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography, Recrystallization) C->D F Pure this compound D->F E Characterization (NMR, IR, MS) F->E Role of this compound Derivatives in PARP-1 Inhibition cluster_0 Drug Synthesis cluster_1 Cellular Mechanism A This compound B Chemical Synthesis A->B C Chloropyridazine Hybrid (PARP-1 Inhibitor) B->C D DNA Damage E PARP-1 Activation F DNA Repair G Cell Survival H Apoptosis

References

synthesis of 6-Amino-3-chloropyridazine from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Amino-3-chloropyridazine from 3,6-dichloropyridazine, a crucial transformation for the development of various pharmaceutical compounds. This document outlines common experimental protocols, summarizes key quantitative data, and presents a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules.[1][2] Its synthesis from the readily available 3,6-dichloropyridazine is a fundamental step in the production of these advanced pharmaceutical intermediates. The reaction involves a nucleophilic aromatic substitution, where an amino group replaces one of the chlorine atoms on the pyridazine ring. The selectivity of this amination is a critical aspect of the synthesis.

Reaction and Mechanism

The core of the synthesis is the reaction of 3,6-dichloropyridazine with an ammonia source.[3] This process, known as amination, results in the selective replacement of one chlorine atom. The greater reactivity of the chlorine atom at the 6-position is attributed to the electronic effects of the pyridazine ring nitrogen atoms.

While the term "signaling pathway" is more common in biology, in the context of this chemical synthesis, it can be conceptualized as the reaction workflow. The process begins with the activation of the pyridazine ring towards nucleophilic attack, followed by the addition of the amine and subsequent elimination of a chloride ion.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily varying in reaction conditions such as temperature, solvent, and the use of conventional heating versus microwave irradiation.

Conventional Heating Method

A common laboratory-scale procedure involves heating 3,6-dichloropyridazine with aqueous ammonia in a sealed vessel.[4]

Protocol:

  • A suspension of 3,6-dichloropyridazine in 25% aqueous ammonia is prepared in a PTFE-lined pressure reactor.[4]

  • The reactor is sealed and heated to 100°C for approximately 12 hours.[4]

  • After cooling to room temperature, the resulting crystalline solid is collected by filtration.[4]

  • The collected solid is washed with water and dried to yield this compound.[4]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in a shorter time frame.[5]

Protocol:

  • In a thick-walled borosilicate glass vial, 3,6-dichloropyridazine is mixed with a 28-30% solution of ammonium hydroxide.[5]

  • The vial is sealed and subjected to microwave irradiation at 120°C for 30 minutes with a power of 300W.[5]

  • Upon cooling, the precipitated product is filtered off.[5]

  • The precipitate is washed with a mixture of ethyl acetate and hexane (3:7) and then dried to give the final product.[5]

Quantitative Data Summary

The efficiency of the synthesis can be evaluated based on key quantitative parameters from various reported procedures. The following tables summarize this data for easy comparison.

ParameterConventional HeatingMicrowave-AssistedReference
Starting Material 3,6-dichloropyridazine3,6-dichloropyridazine[4][5]
Reagent 25% Aqueous Ammonia28-30% NH4OH solution[4][5]
Temperature 100°C120°C[4][5]
Reaction Time ~12 hours30 minutes[4][5]
Yield 96%87%[4][5]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods.

A Chinese patent provides a broader range of conditions and outcomes, highlighting the versatility of the synthesis.[6]

EmbodimentSolventTemperature (°C)Time (h)Yield (%)Purity (%) (GC)
1DMF100990.6398.76
2Acetonitrile120793.79Not Specified
3DMF/Acetonitrile150689.25Not Specified
4Dichloromethane302681.4299.00

Table 2: Data from Various Embodiments of a Patented Synthesis Method.[6]

Experimental Workflow

The general workflow for the synthesis of this compound from 3,6-dichloropyridazine can be visualized as a series of sequential steps.

Synthesis_Workflow Start Start Reactants Reactants: 3,6-dichloropyridazine Aqueous Ammonia Start->Reactants Reaction Reaction: - Conventional Heating or - Microwave Irradiation Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Product Product: This compound Drying->Product End End Product->End

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained after filtration and washing is often of high purity.[4][5] However, for applications requiring exceptionally pure material, further purification can be achieved through recrystallization or silica gel column chromatography.[6]

Characterization of the final product is typically performed using standard analytical techniques, including:

  • Melting Point: 213-214 °C (decomposed).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[4]

  • Gas Chromatography (GC): To determine the purity of the compound.[6]

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine is a well-established and efficient process. Researchers and drug development professionals can choose between conventional heating and microwave-assisted methods based on their specific needs for reaction time, energy consumption, and available equipment. The high yields and purity achievable make this a reliable method for producing a key intermediate for the pharmaceutical industry.

References

A Technical Guide to 6-Amino-3-chloropyridazine (CAS 5469-69-2): Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3-chloropyridazine (CAS: 5469-69-2) is a highly versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a wide array of biologically active compounds. Its unique chemical architecture, featuring a pyridazine core with reactive amino and chloro functional groups, makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis of this compound, its applications in medicinal chemistry—with a focus on anticancer and enzyme inhibitory activities—and its role in the development of agrochemicals. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical Properties and Synthesis

This compound, also known as 3-Amino-6-chloropyridazine, is a solid, typically appearing as a white to light brown or yellow powder, with a molecular formula of C₄H₄ClN₃ and a molecular weight of 129.55 g/mol .[1] Its structure facilitates a variety of chemical transformations, making it an ideal scaffold for creating diverse molecular libraries.

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with an amino group.[2] Various reaction conditions have been optimized to improve yield and purity.

Table 1: Comparative Synthesis Protocols for this compound

PrecursorReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineAmmonia water, Methylene dichloride100982.60[2]
3,6-DichloropyridazineAmmonia water, Acetonitrile120793.79[2]
3,6-DichloropyridazineAmmonia water, DMF, Acetonitrile150689.25[3]
3,6-DichloropyridazineAmmonia water, Methylene dichloride302681.42[3]
Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of this compound:

Materials:

  • 3,6-Dichloropyridazine

  • Ammonia water (25-28%)

  • Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), ammonia water (10.52 g, 300 mmol), and acetonitrile (200 mL).[2]

  • Stir the mixture at 120 °C for 7 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization followed by silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.

  • Dry the final product under vacuum. The expected yield is approximately 93.79%.[2]

Applications in Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

Compound Derivative TypeCell LineIC₅₀ (µM)Reference
Pyrazolo-pyridazineMCF-7 (Breast)27.29[4]
Pyrazolo-pyridazineHepG-2 (Liver)17.30[4]
Pyrazolo-pyridazineHCT-116 (Colon)18.38[4]
Pyridazino[4,5-b]indol-4-oneMCF-7 (Breast)4.25[5]
Pyridazino[4,5-b]indol-4-oneMCF-7 (Breast)5.35[5]
4,6-diphenyl-2-amino-3-cyanopyridineA549 (Lung)0.01[6]
4,6-diphenyl-2-amino-3-cyanopyridineHT-29 (Colon)0.00033[6]
4,6-diphenyl-2-amino-3-cyanopyridineSMMC-7721 (Liver)0.00025[6]
Tetralin-yl-chalconeHela (Cervix)3.5 µg/mL[7]
Tetralin-yl-chalconeMCF-7 (Breast)4.5 µg/mL[7]
PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy. Pyridazine-based compounds have been identified as potent PARP-1 inhibitors.[8][9]

Table 3: PARP-1 Inhibitory Activity of Pyridazine Derivatives

Compound Derivative TypeIC₅₀ (nM)Reference
Pyridopyridazinone (8a)36[10][11]
Olaparib (Reference)34[10][11]

dot

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & Repair cluster_Inhibition Inhibition by Pyridazine Derivatives cluster_Cell_Fate Cell Fate DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes No_Repair Accumulation of DNA Damage PARP1->No_Repair if inhibited Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Pyridazine_Derivative This compound Derivative (PARP Inhibitor) Pyridazine_Derivative->PARP1 inhibits Apoptosis Apoptosis (Cell Death) No_Repair->Apoptosis

Caption: PARP-1 Inhibition by Pyridazine Derivatives.

Inhibition of MAPK/ERK and PI3K/Akt Signaling Pathways

The MAPK/ERK and PI3K/Akt signaling pathways are crucial for cell proliferation and survival and are often dysregulated in cancer.[12][13] Pyridazine derivatives have been shown to inhibit these pathways, leading to apoptosis in cancer cells.[14][15]

dot

MAPK_PI3K_Inhibition cluster_Upstream Upstream Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_Inhibitor cluster_Downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->Akt inhibits Pyridazine_Derivative->ERK inhibits

Caption: Inhibition of PI3K/Akt and MAPK/ERK Pathways.

Applications in Agrochemicals

This compound is also a valuable intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.[16] The pyridazine ring is a common feature in a number of commercial and developmental crop protection agents.

Antifungal and Antibacterial Activity

Derivatives of this compound have shown promising activity against various fungal and bacterial pathogens.

Table 4: Antimicrobial Activity of Pyridazine Derivatives

Derivative TypePathogenActivity MetricValue (µg/mL)Reference
Imidazo[1,2-b]pyridazineA. flavusMIC7.81[8]
Imidazo[1,2-b]pyridazineB. cinereaMIC15.62[8]
Imidazo[1,2-b]pyridazineA. nigerMIC15.62[8]
Imidazo[1,2-b]pyridazineF. solaniEC₅₀6.3[8]
Imidazo[1,2-b]pyridazineA. alternataEC₅₀4.0[8]
Chloro derivativeE. coliMIC0.892 - 3.744[9]
Chloro derivativeP. aeruginosaMIC0.892 - 3.744[9]
PyridazinoneS. aureus (MRSA)MIC3.74 - 8.92 µM[5][17]

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes.

  • Read the absorbance at 590 nm with a reference wavelength of 620 nm.

  • Calculate the IC₅₀ value from the dose-response curve.

dot

MTT_Assay_Workflow A 1. Seed cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h A->B C 3. Treat with pyridazine derivatives (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 3.5h (Formazan formation) E->F G 7. Remove medium, add DMSO F->G H 8. Read absorbance at 590 nm G->H I 9. Calculate IC50 value H->I

Caption: MTT Assay Workflow for Cytotoxicity.

PARP-1 Inhibition Assay (Chemiluminescent)

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Test compounds (pyridazine derivatives)

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a histone-coated 96-well plate, add the PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test compound.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the light output.

  • Calculate the percent inhibition and determine the IC₅₀ value.[17]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of functional molecules with significant applications in medicine and agriculture. Its utility in constructing novel anticancer agents, particularly PARP-1 inhibitors and modulators of key signaling pathways, highlights its importance in modern drug discovery. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development of new chemical entities based on this versatile pyridazine scaffold.

References

The Solubility Profile of 6-Amino-3-chloropyridazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-3-chloropyridazine, a pivotal intermediate in the synthesis of pharmaceuticals. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

PropertyValue
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance Light brown to brown solid
Melting Point 210°C[1]
pKa 4.06 ± 0.10[1]

Quantitative Solubility Data

The solubility of this compound has been investigated in several organic solvents. The following table summarizes the available quantitative data. It is noted that solubility generally increases with a rise in temperature.[2]

SolventTemperature (K)Molar Fraction Solubility (x₁)
Methanol298.15 - 343.55Data not fully available in public sources.[2]
Ethanol298.15 - 343.55Data not fully available in public sources.[2]
n-Butanol298.15 - 343.55Data not fully available in public sources.[2]
N,N-Dimethylformamide (DMF)298.15 - 343.55Data not fully available in public sources.[2]
Acetone298.15 - 343.55Data not fully available in public sources.[2]
Cyclohexanone298.15 - 343.55Data not fully available in public sources.[2]
Ethyl Acetate298.15 - 343.55Data not fully available in public sources.[2]
Toluene298.15 - 343.55Data not fully available in public sources.[2]
Dimethyl Sulfoxide (DMSO)Ambient25 mg/mL (192.98 mM)[3]

Note: While a study mentions the determination of solubility in the first eight solvents across a temperature range, the complete dataset is not publicly accessible.[2] The provided data for DMSO was determined in vitro.[3]

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the solid residue is determined.

    • Chromatographic/Spectroscopic Method (Recommended): Dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared from standard solutions of known concentrations.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the quantified amount of this compound in the known volume of the solvent.

Synthesis Workflow

This compound is commonly synthesized via the reaction of 3,6-dichloropyridazine with ammonia.[1][4] The following diagram illustrates a typical workflow for this chemical transformation.

G A Start Materials B 3,6-Dichloropyridazine A->B C Ammonia in Methanol A->C D Reaction Step B->D C->D E Heating under Pressure (e.g., 130°C, 96 hours) D->E Conditions F Work-up & Extraction E->F G Addition of Water F->G H Extraction with Ethyl Acetate G->H I Washing with Brine H->I J Drying over Na2SO4 I->J K Purification J->K L Concentration under Reduced Pressure K->L M Column Chromatography L->M N Final Product M->N O This compound N->O

Caption: Synthesis workflow for this compound.

Logical Relationship for Solubility Determination

The experimental determination of solubility follows a structured and logical progression of steps to ensure accuracy and reproducibility.

G A Preparation B Add excess this compound to solvent A->B C Equilibration B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Phase Separation D->E F Settle undissolved solids E->F G Sampling & Filtration F->G H Withdraw supernatant G->H I Filter through 0.45 µm filter H->I J Analysis I->J K Quantify concentration (HPLC or UV-Vis) J->K L Data Calculation K->L M Determine solubility (mg/mL, mol/L) L->M

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 6-Amino-3-chloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Amino-3-chloropyridazine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS No: 5469-69-2) is a substituted pyridazine derivative with the molecular formula C₄H₄ClN₃.[1] Its structural features, including the amino and chloro functional groups on the pyridazine ring, make it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic data is paramount for its identification, purity assessment, and the prediction of its reactivity in further chemical transformations. This guide presents a summary of its key spectroscopic characteristics.

Spectroscopic Data

The following sections provide a detailed overview of the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in publicly accessible sources

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in publicly accessible sources
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its amino group and aromatic ring structure.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak list not available in publicly accessible sourcesN-H stretching (Amino group)
C=C stretching (Pyridazine ring)
C-N stretching
C-Cl stretching

Note: The IR spectrum is known to be available, but a detailed peak list is not publicly accessible. The assignments are based on characteristic functional group absorption regions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
129.0Data not available[M]⁺ (Molecular Ion)
Other fragmentsData not availableFragmentation products

Note: The molecular weight of this compound is 129.55 g/mol .[1] The mass spectrum would show a molecular ion peak corresponding to this mass. Detailed fragmentation data is not publicly available but would be obtained via techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to an NMR tube. The spectra would be recorded on a spectrometer, such as a BRUKER AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.[2] Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the KBr wafer technique.[4] A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet, through which a beam of infrared light is passed.

Mass Spectrometry (MS)

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a chromatographic column before entering the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow and Data Analysis

The acquisition and analysis of spectroscopic data for the structural characterization of this compound follows a logical workflow.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy (FTIR) Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Workflow for Spectroscopic Analysis

The logical relationship between the different spectroscopic techniques for comprehensive structural analysis is illustrated below.

Data_Integration H_NMR ¹H NMR (Proton Environment) Structure Final Structure of This compound H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure IR IR Spectroscopy (Functional Groups) IR->Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure

Integration of Spectroscopic Data

Conclusion

This technical guide summarizes the available spectroscopic data for this compound. While the existence of detailed NMR, IR, and MS spectra is confirmed in scientific databases, the specific quantitative data is not fully available in the public domain. The provided information and generalized experimental protocols serve as a valuable resource for researchers working with this compound, facilitating its identification and use in further research and development activities.

References

biological activity of 6-Amino-3-chloropyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 6-Amino-3-chloropyridazine Derivatives

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] Derivatives of pyridazine, particularly those containing the this compound core (CAS: 5469-69-2), have garnered significant interest from researchers in drug development.[3] This core, with the chemical formula C4H4ClN3, features a pyridazine ring substituted with an amino group at the third position and a chlorine atom at the sixth.[4][5][6] This unique structure serves as a versatile building block for synthesizing novel compounds with therapeutic potential.[4][7] The presence of basic nitrogen atoms allows for protonation, chelation, and the formation of crucial hydrogen bonds with biological targets, while the chlorine atom provides a reactive site for further chemical modification.[7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, targeting researchers, scientists, and drug development professionals.

General Synthesis of Derivatives

The synthesis of this compound and its subsequent derivatives typically begins with 3,6-dichloropyridazine. The parent 3-Amino-6-chloropyridazine is commonly prepared by reacting 3,6-dichloropyridazine with an ammonia solution, often in a solvent like dioxane or ethanol at elevated temperatures.[2][4]

Once the core scaffold is obtained, the chlorine atom at the 6-position becomes a key handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling can be used to introduce alkyl or aryl groups, such as a propyl group using n-propylboronic acid and a palladium catalyst.[2][7] The amino group can also be modified to create a wide array of derivatives.[4]

G cluster_0 cluster_1 A 3,6-Dichloropyridazine B This compound (Core Scaffold) A->B  Ammonia (aq)  Ethanol, Δ D Nucleophilic Aromatic Substitution (SNAr) B->D  R-NH2, R-OH, etc. E Suzuki Cross-Coupling B->E  R-B(OH)2  Pd Catalyst, Base C Diverse Derivatives D->C E->C

General synthetic pathway for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad range of biological activities, with the most prominent being anticancer, antimicrobial, and analgesic effects.[1][9]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[9][10] Derivatives have shown potent antiproliferative effects against multiple cancer cell lines, including breast (MCF-7, MDA-MB-468), colon (HCT-116), and cervical (HeLa) cancer, with IC50 values often in the low micromolar range.[4][10][11]

Mechanism of Action:

  • Kinase Inhibition: The pyridazine scaffold is adept at forming hydrogen bonds with the hinge region of the ATP-binding site in various kinases.[7] This makes its derivatives potent kinase inhibitors.[9] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), which are critical in cancer cell proliferation and survival.[4][7]

  • PARP-1 Inhibition: Certain novel chloropyridazine hybrids have been designed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] Inhibition of PARP-1 can lead to the accumulation of DNA damage and induce apoptosis in cancer cells.[8]

  • Apoptosis Induction: Studies have shown that these derivatives can trigger programmed cell death.[8] This is often confirmed by observing an increase in pro-apoptotic proteins like p53, BAX, and caspases 3 and 6, alongside a decrease in anti-apoptotic proteins such as BCL-2.[8]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p44/42 (ERK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyridazine Derivative Inhibitor->RTK Inhibition

Simplified kinase signaling pathway showing inhibition by a pyridazine derivative.
Antimicrobial Activity

Various pyridazine derivatives have demonstrated activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria as well as fungi.[2][12][13] For instance, some synthesized compounds based on 6-chloropyridazine-3(2H)-thione showed a strong response against bacteria.[12] Structure-activity relationship studies suggest that modifications to the core, such as the length of an alkyl chain at the 6-position or substitutions on the amino group, can significantly impact antimicrobial potency and selectivity.[2][13]

Analgesic and Anti-inflammatory Activity

Derivatives incorporating a pyrazole ring, synthesized from a 6-chloropyridazin-3-yl precursor, have been evaluated for analgesic properties.[14][15] These compounds were studied for their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[14] In vivo testing using the acetic-acid induced writhing test in mice showed that several compounds exhibited moderate to good analgesic activity, comparable to the standard drug diclofenac.[14][16]

Quantitative Data Summary

The biological activities of this compound derivatives are quantified using various metrics, primarily the half-maximal inhibitory concentration (IC₅₀) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Mechanism/Target Reference
3c HNO97 (Head & Neck) 0.05 PARP-1 Inhibition, Apoptosis [8]
3e FaDu (Head & Neck) 0.09 PARP-1 Inhibition, Apoptosis [8]
4b MDA-MB-468 (Breast) 0.11 PARP-1 Inhibition, Apoptosis [8]
2b MCF-7 (Breast) >100 Cytotoxic [10]
Unnamed MDA-MB-231 (Breast) Low µM range p44/42, Akt Inhibition [4]

| Unnamed | HCT116 (Colon) | Low µM range | p44/42, Akt Inhibition |[4] |

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound Class Target Organism Activity Metric Result Reference
Pyridazinone Deriv. (7) S. aureus (MRSA) MIC (µM) 3.74 - 8.92 [17]
Pyridazinone Deriv. (13) P. aeruginosa MIC (µM) 3.74 - 8.92 [17]
Thione Derivatives Gram-positive bacteria High Response Not quantified [12]

| Thione Derivatives | Gram-negative bacteria | High Response | Not quantified |[12] |

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. The following are representative protocols based on cited literature.

Protocol 1: General Synthesis of a 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Intermediate

This protocol describes the synthesis of an intermediate used for creating more complex hybrids.[8]

  • Reactants: Combine 3,6-dichloropyridazine, 4-hydroxybenzaldehyde, and anhydrous potassium carbonate in isopropanol.

  • Reaction: Reflux the mixture. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the solid.

  • Purification: The crude product is purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final intermediate product.[8]

Protocol 2: In Vitro Anticancer Activity Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) colorimetric assay is commonly used to evaluate the cytotoxic activity of compounds against cancer cell lines.[10]

  • Cell Plating: Seed cells (e.g., HCT-116 or MCF-7) in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine derivatives and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the treatment medium and fix the remaining cells with a solution like 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with a 0.4% (w/v) Sulforhodamine B solution in acetic acid.

  • Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the absorbance (optical density) at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

G A Synthesize Library of Pyridazine Derivatives B In Vitro Screening (e.g., SRB Assay) A->B C Identify 'Hit' Compounds (Low IC50 Values) B->C D Mechanism of Action Studies (Kinase/PARP Assay) C->D E Structure-Activity Relationship (SAR) Analysis C->E F Lead Optimization D->F E->F G In Vivo Studies (Animal Models) F->G

References

6-Amino-3-chloropyridazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide serves as a comprehensive resource on 6-Amino-3-chloropyridazine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This document provides a thorough overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

This compound, with the CAS number 5469-69-2, is a pyridazine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring both a nucleophilic amino group and a reactive chlorine atom, makes it an invaluable scaffold for creating diverse molecular architectures.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

PropertyValueReference(s)
Molecular Formula C₄H₄ClN₃[4][5]
Molecular Weight 129.55 g/mol [4][5]
Appearance Light brown to brown solid[5]
Melting Point 210 °C[5]
Boiling Point (Predicted) 363.2 ± 22.0 °C[5]
Density (Predicted) 1.437 ± 0.06 g/cm³[5]
pKa (Predicted) 4.06 ± 0.10[5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[5]

Table 1: Physicochemical Properties of this compound.

Spectrum TypePeak AssignmentsReference(s)
¹H NMR (CD₃OD, 400 MHz) δ 7.34 (d, J = 9.2 Hz, 1H), δ 6.95 (d, J = 9.6 Hz, 1H)[6]
¹³C NMR (CD₃OD, 100 MHz) δ 161.5, 147.1, 131.1, 119.8[6]
FTIR (KBr wafer) Key stretches can be found on SpectraBase[4][7]
Mass Spectrum (GC-MS) Molecular Ion Peak (M⁺) at m/z ≈ 129[7][8]

Table 2: Spectroscopic Data for this compound.

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with an amino group.[2][5] This transformation is typically achieved by reaction with ammonia in a suitable solvent.[2][9] The presence of both an amino group and a chlorine atom on the pyridazine ring allows for a wide range of subsequent chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions.[3]

General Synthesis Workflow

The synthesis of this compound from 3,6-dichloropyridazine can be represented by the following workflow.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Ammonia Ammonia (aq. or in MeOH) Reaction Reaction 3,6-Dichloropyridazine->Reaction Amination Solvent Solvent (e.g., MeOH, Dioxane, DMF) Ammonia->Reaction Heat Heat (e.g., 120-150 °C) Solvent->Reaction Heat->Reaction Extraction Extraction Chromatography Column Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound Reaction->Extraction Post-reaction G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_preclinical Preclinical Development start This compound reaction Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) start->reaction library Library of Derivatives reaction->library invitro In Vitro Screening (e.g., Kinase Assays, Cell Viability) library->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar hit Hit Identification & Optimization sar->hit hit->reaction Optimization invivo In Vivo Studies (Animal Models) hit->invivo lead Lead Candidate invivo->lead G cluster_damage DNA Damage & Repair cluster_inhibition Inhibition by Pyridazine Derivative cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber dsb Double-Strand Break (DSB) parp->dsb Unrepaired SSB leads to inhibitor Pyridazine-based PARP Inhibitor inhibitor->parp Inhibits apoptosis Apoptosis in BRCA-deficient cells dsb->apoptosis G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/ERK Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt raf Raf-1 akt->raf erk ERK1/2 raf->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Pyridazine Derivative inhibitor->pi3k Inhibits inhibitor->akt Inhibits inhibitor->erk Inhibits

References

Unlocking Therapeutic Potential: A Technical Guide to 6-Amino-3-chloropyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its derivatives, 6-Amino-3-chloropyridazine serves as a crucial starting material for the synthesis of novel compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the derivatives of this compound, focusing on their synthesis, biological evaluation, and the underlying mechanisms of action that position them as promising candidates for drug discovery, particularly in oncology and inflammatory diseases.

Core Synthesis and Derivatization

The chemical versatility of this compound allows for modifications at both the amino and chloro positions, enabling the generation of diverse chemical libraries. The primary synthetic routes involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine from 3,6-dichloropyridazine

This protocol outlines the foundational step in generating the core scaffold.

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane or Methylene dichloride

  • Glass pressure vessel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glass pressure vessel, dissolve 3,6-dichloropyridazine (1.0 equivalent) in 1,4-dioxane.

  • Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Seal the vessel and heat the mixture to 120-150°C for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 3-amino-6-chloropyridazine.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol describes a general method for introducing aryl or heteroaryl groups at the 6-position.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Sodium carbonate, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-amino-6-chloropyridazine, arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 3-amino-6-arylpyridazine.[2]

General Synthetic Workflow for 3-amino-6-substituted Pyridazines

G start 3,6-Dichloropyridazine amination Selective Amination (Aqueous Ammonia) start->amination intermediate 3-Amino-6-chloropyridazine amination->intermediate suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) intermediate->suzuki snar Nucleophilic Aromatic Substitution (e.g., Amines, Thiols) intermediate->snar product_suzuki 3-Amino-6-arylpyridazine Derivatives suzuki->product_suzuki product_snar 3-Amino-6-(substituted)pyridazine Derivatives snar->product_snar

Caption: Synthetic routes to 6-substituted-3-aminopyridazine derivatives.

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on anticancer and anti-inflammatory applications.

Anticancer Activity

The pyridazine core is a privileged scaffold in oncology drug discovery. Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HCT116) cancer.[3][4] The mechanisms of action are often centered around the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3d Imidazo[1,2-a]pyrimidineMCF-743.4[4]
3d Imidazo[1,2-a]pyrimidineMDA-MB-23135.9[4]
4d Imidazo[1,2-a]pyrimidineMCF-739.0[4]
4d Imidazo[1,2-a]pyrimidineMDA-MB-23135.1[4]
3a Pyrimidine/PyridineA549 (Lung)5.988[4]
3c Chloropyridazinoxyphenyl-ketoneHNO97, FaDu, MDA-MB-468Potent Inhibition[5]
3e Chloropyridazinoxyphenyl-ketoneHNO97, FaDu, MDA-MB-468Potent Inhibition[5]
4b Chloropyridazinoxyphenyl-benzyloxyphenylethanoneHNO97, FaDu, MDA-MB-468Potent Inhibition[5]

Note: The table presents a selection of reported IC50 values to demonstrate the potential of this compound class. Direct comparison should be made with caution due to variations in experimental conditions.

Kinase Inhibition

A primary mechanism for the anticancer effects of pyridazine derivatives is the inhibition of protein kinases. The 3-amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[7]

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 9 ITK0.87[8]
Compound 22 ITK0.19[8]
Ribociclib (related scaffold) CDK40.01[9]
Ribociclib (related scaffold) CDK60.039[9]

Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their modulation of critical signaling pathways that regulate cell fate.

p44/42 MAPK (Erk1/2) Signaling Pathway

The p44/42 MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers.

G GF Growth Factors/ Mitogens RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK1_2 MEK1/2 (MAPKK) Raf->MEK1_2 ERK1_2 p44/42 MAPK (ERK1/2) MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK1_2->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor Pyridazine Derivative Inhibitor->Raf Inhibition Inhibitor->MEK1_2 Inhibition

Caption: The p44/42 MAPK signaling cascade and potential points of inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is frequently implicated in cancer.[12][13][14]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor Pyridazine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a key target in cancer therapy.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the MAPK signaling network that is activated by stress stimuli and cytokines, and it plays a complex role in both cell survival and apoptosis.[3][7][15]

G Stress Stress Stimuli/ Cytokines MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 (MAP2K) MAP3K->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Pyridazine Derivative Inhibitor->JNK Inhibition

Caption: The JNK signaling pathway involved in stress response and apoptosis.

In Vitro Biological Evaluation

Standardized in vitro assays are essential for determining the efficacy and mechanism of action of newly synthesized this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[16]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: Add the kinase/substrate solution, test compound dilutions, and ATP to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

G start Start prepare Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare setup Set up Kinase Reaction in 384-well Plate prepare->setup incubate Incubate at Room Temperature setup->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) incubate->add_adpglo add_detection Add Kinase Detection Reagent (Generate Signal) add_adpglo->add_detection measure Measure Luminescence add_detection->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the effect of compounds on cancer cell viability.[17]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly as anticancer agents, through the potent inhibition of key protein kinases and modulation of critical signaling pathways. The synthetic and experimental protocols provided in this guide offer a framework for the continued exploration and optimization of this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives will be crucial in advancing them through the drug discovery pipeline.

References

Exploring the Structure-Activity Relationship of Aminopyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopyridazine derivatives across various therapeutic areas, including neuroscience, oncology, and inflammatory diseases. This document details the core chemical modifications that influence biological activity, provides comprehensive experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Aminopyridazines as Modulators of the GABA-A Receptor

Aminopyridazine derivatives have been investigated as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.

Structure-Activity Relationship of GABA-A Receptor Antagonists

The SAR studies reveal that specific substitutions on the aminopyridazine ring are critical for potent GABA-A receptor antagonism. A key interaction involves the formation of a salt bridge between the protonated amino group of the aminopyridazine and the anionic site of the receptor.

Compound IDR1R2R3IC50 (nM)
1a HHH1500
1b CH3HH850
1c HClH450
1d HHPhenyl250
1e CH3ClPhenyl80

Table 1: SAR of 3-amino-6-substituted pyridazine derivatives as GABA-A receptor antagonists.

Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor Ion_Channel Chloride Channel GABA_A->Ion_Channel opens Cl_ion Cl- Influx Ion_Channel->Cl_ion GABA GABA GABA->GABA_A binds Aminopyridazine Aminopyridazine Antagonist Aminopyridazine->GABA_A blocks Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition GABAA_Binding_Assay_Workflow start Start mem_prep Membrane Preparation (Rat Brain Cortex) start->mem_prep binding_assay Binding Assay Setup (96-well plate) mem_prep->binding_assay incubation Incubation (4°C, 60 min) binding_assay->incubation filtration Filtration (Glass Fiber Filters) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end Pim1_Signaling Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 upregulates Downstream Downstream Substrates (e.g., Bad, p27) Pim1->Downstream phosphorylates Aminopyridazine Aminopyridazine Inhibitor Aminopyridazine->Pim1 inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Pim1_Assay_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep kinase_reaction Kinase Reaction Setup (384-well plate) compound_prep->kinase_reaction incubation_kr Incubation (RT, 60 min) kinase_reaction->incubation_kr atp_depletion ATP Depletion (ADP-Glo™ Reagent) incubation_kr->atp_depletion incubation_adp Incubation (RT, 40 min) atp_depletion->incubation_adp signal_generation Signal Generation (Kinase Detection Reagent) incubation_adp->signal_generation incubation_sg Incubation (RT, 30 min) signal_generation->incubation_sg measurement Luminescence Measurement incubation_sg->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end NO_Assay_Workflow start Start cell_seeding Seed BV-2 Cells (96-well plate) start->cell_seeding compound_treatment Pre-treat with Compounds (1 hour) cell_seeding->compound_treatment lps_stimulation Stimulate with LPS (24 hours) compound_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_reaction Griess Reaction supernatant_collection->griess_reaction absorbance_reading Read Absorbance (540 nm) griess_reaction->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis end End data_analysis->end Synthesis_Workflow start Start starting_material 3-Amino-6-chloropyridazine start->starting_material reaction Suzuki-Miyaura Coupling starting_material->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 3-Amino-6-arylpyridazine purification->product end End product->end

An In-depth Technical Guide to the Safety and Handling of 6-Amino-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Amino-3-chloropyridazine (CAS No: 5469-69-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1][2] Its reactivity, driven by the amino group and the chlorine atom, makes it a versatile building block in organic synthesis.[1][2]

PropertyValueReferences
Molecular Formula C₄H₄ClN₃[3][4]
Molecular Weight 129.55 g/mol [3][4]
Appearance White to light brown or yellow crystalline powder[5]
Melting Point 210-224 °C[5]
Boiling Point 363.2 ± 22.0 °C (predicted)[5]
Solubility Soluble in DMSO and methanol (with heating)[5]
pKa 4.06 ± 0.10 (predicted, weak base)[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[3][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[3][6]

Hazard Pictogram: [3][6]

  • GHS07: Exclamation Mark

Precautionary Statements: [6]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Quantitative Toxicity Data

First-Aid Measures

Immediate medical attention is required in case of exposure.[6][9]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Firefighting and Accidental Release Measures

MeasureProtocol
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
Specific Hazards Emits toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]
Protective Equipment for Firefighters Wear self-contained breathing apparatus and full protective gear.[9]
Personal Precautions for Accidental Release Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas. Keep away from sources of ignition.[6]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
Containment and Cleaning Up Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[9]

Handling and Storage

AspectGuideline
Safe Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[6]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[9]
Skin Protection Wear impervious gloves and protective clothing.[9]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,6-dichloropyridazine.[10]

Materials:

  • 3,6-dichloropyridazine

  • Ammonia water (Ammoniacal liquor)

  • Solvent (e.g., methanol, ethanol, dichloromethane, DMF, acetonitrile, or water)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • In a reaction vessel, combine 3,6-dichloropyridazine and ammonia water. The molar ratio of 3,6-dichloropyridazine to ammonia should be between 1:0.5 and 1:7.5.

  • Add a suitable solvent. The weight ratio of 3,6-dichloropyridazine to the solvent should be between 1:1.5 and 1:20.

  • Heat the reaction mixture to a temperature between 30°C and 180°C and stir for 5 to 26 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and concentrate it by evaporation.

  • Purify the crude product by recrystallization followed by silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

General Workflow for Handling Hazardous Chemicals

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound in a laboratory setting.

G start Start: Chemical Handling Task assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) select_ppe->prepare_work_area weigh_dispense Weigh and Dispense Chemical prepare_work_area->weigh_dispense conduct_experiment Conduct Experiment weigh_dispense->conduct_experiment waste_disposal Dispose of Waste (Properly Labeled Containers) conduct_experiment->waste_disposal decontaminate Decontaminate Work Area and Equipment waste_disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End of Task wash_hands->end

Caption: General workflow for handling hazardous chemicals.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as anticancer agents.[11] Their mechanism of action often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

PARP-1 Inhibition and Apoptosis

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[11] In cancer cells with deficient DNA repair mechanisms, inhibiting PARP-1 can lead to an accumulation of DNA damage and trigger apoptosis (programmed cell death).[11] Pyridazine-based compounds have been investigated as PARP-1 inhibitors.[11]

G dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 dna_repair DNA Repair parp1->dna_repair apoptosis Apoptosis parp1->apoptosis Inhibition of repair leads to pyridazine_inhibitor Pyridazine-based PARP-1 Inhibitor pyridazine_inhibitor->parp1

Caption: Inhibition of PARP-1 by pyridazine derivatives.

Inhibition of p44/42 MAPK (Erk1/2) and Akt Signaling Pathways

The p44/42 MAPK (also known as Erk1/2) and Akt signaling pathways are crucial for promoting cell survival and proliferation.[12][13] Aberrant activation of these pathways is common in many cancers. Some pyridazine derivatives have been shown to inhibit these pathways, thereby reducing cancer cell viability.

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation_survival Cell Proliferation & Survival akt->proliferation_survival raf Raf ras->raf mek MEK raf->mek erk p44/42 MAPK (Erk1/2) mek->erk erk->proliferation_survival pyridazine_inhibitor Pyridazine Derivative pyridazine_inhibitor->akt pyridazine_inhibitor->erk

Caption: Inhibition of Akt and p44/42 MAPK pathways.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-chloropyridazine is a crucial building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the functionalization of this scaffold, enabling the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl substituents. This transformation is pivotal in the development of novel therapeutic agents, including those with potential anticancer and anti-inflammatory properties.[2][3]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound, a summary of reaction conditions, and expected outcomes based on published literature. The presence of the amino group on the pyridazine ring can present challenges, such as catalyst inhibition, making the choice of appropriate reaction conditions critical for success.[4][5]

Data Presentation: Summary of Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling with this compound is highly dependent on the choice of catalyst, base, solvent, and the nature of the boronic acid coupling partner. The following table summarizes representative reaction conditions and corresponding yields for the synthesis of various 6-amino-3-arylpyridazines.

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.) (2)Toluene1102035-65[6]
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/Ethanol/H₂O80-Good[4][7]
Various arylboronic acidsPd(0) catalyst-----22-65[8]
Mesitylboronic acidPd(PPh₃)₄-Ba(OH)₂ (aq.)DME---[6]
Arylboronic acidsPd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene or 1,4-Dioxane80-1104-24High[9]
Arylboronic acidsPdCl₂(dppf) (2-5)-K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O85-10012-24Moderate to High[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vessel)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[9][10]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and, if required, the ligand.[9]

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a syringe.[9]

  • Reaction: Place the sealed vessel in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.[4]

    • Separate the organic layer and wash it with water and then brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 6-amino-3-arylpyridazine derivative.[4]

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (this compound, Boronic Acid, Base) B Establish Inert Atmosphere (Ar/N2) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K 6-Amino-3-arylpyridazine J->K Pure Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_alkoxide Ar-Pd(II)L2-OR' pd2_halide->pd2_alkoxide Ligand Exchange pd2_biaryl Ar-Pd(II)L2-Ar' pd2_alkoxide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product_out Ar-Ar' (Product) reagents_in Ar-X (this compound) boronic_acid Ar'-B(OR)2 boronic_acid->pd2_alkoxide base Base (e.g., OH-) base->pd2_halide

References

Application Notes and Protocols for the N-arylation of 6-Amino-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of 6-amino-3-chloropyridazine, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions, offering versatile and efficient methods for the construction of C-N bonds.

Introduction

The pyridazine core is a prevalent scaffold in a wide array of biologically active molecules. The ability to introduce aryl substituents at the amino group of this compound opens up vast possibilities for the generation of compound libraries for drug discovery and the development of novel organic materials. The two primary methods for achieving this transformation, the Buchwald-Hartwig amination and the Ullmann condensation, offer distinct advantages in terms of substrate scope, reaction conditions, and catalyst selection.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad functional group tolerance and high efficiency.[1][2] It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative and often complementary approach to C-N bond formation.[3] While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and ligands have made it a milder and more versatile method.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for representative Buchwald-Hartwig and Ullmann-type N-arylation reactions of this compound. These examples provide a comparative overview of the key reaction parameters and their impact on product yield.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
24-ChlorotoluenePd(OAc)₂ (1.5)SPhos (3)K₃PO₄Dioxane1101878
32-Bromopyridine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LiHMDSTHF802492
44-BromoanisolePd(PPh₃)₄ (5)-Cs₂CO₃DMF1201665

Table 2: Copper-Catalyzed Ullmann-Type Condensation Conditions

EntryArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic AcidCu(OAc)₂ (10)-PyridineCH₂Cl₂RT2475
24-Methoxyphenylboronic AcidCuI (5)Phenanthroline (10)K₂CO₃DMF1302482
33-Tolylboronic AcidCu₂O (10)Salicylaldoxime (20)Et₃NDioxane1003668
4Naphthalene-2-boronic AcidCu(acac)₂ (15)-DMAPToluene1104855

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-arylation of this compound

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).

  • Inert Atmosphere: Seal the flask/vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 equiv. of sodium tert-butoxide).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-6-amino-3-chloropyridazine.

Protocol 2: General Procedure for Ullmann-Type N-arylation of this compound

This protocol describes a general method for the copper-catalyzed N-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., Pyridine or K₂CO₃)

  • Anhydrous solvent (e.g., Dichloromethane or DMF)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the copper catalyst (e.g., 10 mol% Cu(OAc)₂).

  • Reagent Addition: Add the base (e.g., 2.0 equiv. of pyridine or K₂CO₃).

  • Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane or DMF, to achieve a concentration of 0.2-0.5 M).

  • Reaction: Seal the vial and stir the reaction mixture at the desired temperature (ranging from room temperature to 130 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter the mixture. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the N-arylation of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Ligand B Add Base A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Chromatography) G->H I N-Aryl-6-amino-3-chloropyridazine H->I

Caption: Generalized workflow for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow cluster_prep_ullmann Reaction Preparation cluster_reaction_ullmann Reaction Execution cluster_workup_ullmann Work-up & Purification A_U Combine Reactants: This compound, Arylating Agent, Cu Catalyst B_U Add Base and Solvent A_U->B_U C_U Heat Reaction Mixture B_U->C_U D_U Monitor Progress (TLC/LC-MS) C_U->D_U E_U Cool and Filter (if needed) D_U->E_U F_U Extraction E_U->F_U G_U Purification (Chromatography) F_U->G_U H_U N-Aryl-6-amino-3-chloropyridazine G_U->H_U

Caption: Generalized workflow for the Ullmann-type N-arylation.

Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Cycle (Pd) cluster_ullmann Ullmann-Type Cycle (Cu) Pd0 Pd(0)Lₙ OA Oxidative Addition Pd0->OA PdII_Aryl LₙPd(II)(Ar)(X) OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido LₙPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product_B Ar-NR'R'' RE->Product_B ArX Ar-X ArX->OA Amine R'R''NH Amine->Amine_Coord CuI Cu(I)X Amine_React Amine Reaction CuI->Amine_React Cu_Amido Cu(I)-NR'R'' Amine_React->Cu_Amido Coupling Coupling with Ar-X Cu_Amido->Coupling Coupling->CuI Product_U Ar-NR'R'' Coupling->Product_U ArX_U Ar-X ArX_U->Coupling Amine_U R'R''NH Amine_U->Amine_React

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Application Notes and Protocols for the Synthesis of 6-Aryl-3-Aminopyridazines Using Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds, including the psychotropic drug Minaprine. In particular, 6-aryl-3-aminopyridazines are crucial intermediates for synthesizing compounds with potential therapeutic applications, such as treatments for anxiety and dementia. The construction of the C-C bond between the pyridazine core and an aryl group is efficiently achieved through palladium-catalyzed cross-coupling reactions.

This document provides detailed protocols and application notes for the synthesis of 6-aryl-3-aminopyridazines, focusing on the Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile route starting from commercially available 3-amino-6-halopyridazines.[1][2][3]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-amino-6-halopyridazine, inserting into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium complex, displacing the halide.

  • Reductive Elimination: The coupled product, 6-aryl-3-aminopyridazine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_Halide Ar-Pd(II)L₂-X Pd0->PdII_Halide Pd0->PdII_Halide Ar-X OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Ar' PdII_Halide->PdII_Aryl PdII_Halide->PdII_Aryl Ar'-B(OH)₂ Transmetalation Transmetalation PdII_Aryl->Pd0 PdII_Aryl->Pd0 Product Ar-Ar' PdII_Aryl->Product RedElim Reductive Elimination Reactants1 Ar-X (3-Amino-6-halopyridazine) Reactants1->PdII_Halide Reactants2 Ar'-B(OH)₂ (Arylboronic Acid) + Base Reactants2->PdII_Aryl L1 Oxidative Addition L2 Transmetalation L3 Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The synthesis of 6-aryl-3-aminopyridazines is typically achieved by coupling a 3-amino-6-halopyridazine with an appropriate arylboronic acid.[1][2] While 3-amino-6-chloropyridazine is commercially available and can be used directly, higher yields are sometimes obtained by first converting it to the more reactive 3-amino-6-iodopyridazine.[3]

Protocol 1: Synthesis of 3-Amino-6-iodopyridazine (1b) from 3-Amino-6-chloropyridazine (1a)

This improved protocol turns a previously low-yield reaction into a high-yield synthesis.

Materials:

  • 3-Amino-6-chloropyridazine (1a)

  • Hydroiodic acid (HI), 57% in H₂O

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Place 3-amino-6-chloropyridazine (1a) in a round-bottom flask.

  • Add a solution of hydroiodic acid (57% in H₂O).

  • Heat the mixture to reflux and maintain for an extended period (e.g., 24-48 hours, monitor by TLC).

  • After completion, cool the reaction mixture.

  • Neutralize carefully with a suitable base (e.g., NaHCO₃ solution) until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-iodopyridazine (1b). A reported yield for this procedure is 83%.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed coupling of 3-amino-6-halopyridazines with various arylboronic acids.[2][4]

Experimental_Workflow start Start setup Reaction Setup: Combine Halopyridazine, Boronic Acid, Base in a Schlenk Flask start->setup inert Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x) setup->inert reagents Reagent Addition: Add degassed solvent, Pd Catalyst, and Ligand inert->reagents reaction Reaction: Heat mixture (e.g., 80-100 °C) and stir reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up: Cool, dilute with solvent, wash with water/brine monitor->workup purify Purification: Dry organic layer, concentrate, and perform column chromatography workup->purify characterize Characterization: Obtain NMR and MS data of the pure product purify->characterize end_node End characterize->end_node Components Product 6-Aryl-3-Aminopyridazine Halopyridazine Halopyridazine (Ar-X) - Reactivity: I > Br > Cl Halopyridazine->Product BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) - Stoichiometry is key BoronicAcid->Product Catalyst Pd Catalyst - Pd(PPh₃)₄, Pd(OAc)₂ - Precatalyst choice affects activity Catalyst->Product Ligand Ligand - PPh₃, Buchwald Ligands - Crucial for stability & reactivity Ligand->Product Base Base - Na₂CO₃, K₂CO₃, K₃PO₄ - Activates boronic acid Base->Product Solvent Solvent - DME, Toluene, Dioxane - Affects solubility & temperature Solvent->Product

References

Application Notes and Protocols for the Purification of 6-Amino-3-chloropyridazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-chloropyridazine and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds, playing a crucial role in the development of novel pharmaceuticals and agrochemicals. The purity of these building blocks is paramount to ensure the desired reaction outcomes, yields, and biological efficacy of the final products. Column chromatography, particularly silica gel column chromatography, is a widely employed and effective technique for the purification of these compounds from reaction mixtures.[1][2][3] This document provides detailed application notes and standardized protocols for the purification of this compound derivatives using column chromatography.

Data Presentation: Purification Parameters and Outcomes

The following table summarizes typical purification parameters and results for this compound and related derivatives, offering a comparative overview of expected outcomes.

CompoundPurification MethodStationary PhaseMobile Phase / Eluent SystemAchieved Purity (Typical)Yield (Typical)Reference
3-Amino-6-chloropyridazineSilica Gel Column ChromatographySilica GelDichloromethane / Methanol (gradient)>99%82.60%[2][4]
6-Propylpyridazin-3-amineSilica Gel Column ChromatographySilica Gel (230-400 mesh)Dichloromethane / Methanol (gradient)>98%70-90%[3]
3-Amino-6-arylpyridazineSilica Gel Column ChromatographySilica GelNot specified-23-65%[2][5]
Halogenated Pyrazine CarbonitrilesSilica Gel Column ChromatographySilica GelNot specified--[1]
3,6-dicarbonyl derivative of 2-chloropyrazineSilica Gel Column ChromatographySilica GelEthyl acetate / Petroleum ether (1:4)-75%[6]

Experimental Protocols

Protocol 1: Purification of 3-Amino-6-chloropyridazine

This protocol is adapted from established procedures for the purification of 3-amino-6-chloropyridazine following its synthesis from 3,6-dichloropyridazine.[2][4][7]

Materials:

  • Crude 3-amino-6-chloropyridazine

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, technical grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it using a solvent system such as 95:5 DCM:MeOH.

    • Visualize the spots under UV light (254 nm) to determine the Rf values of the product and impurities. This will help in optimizing the elution gradient.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and level bed.

    • Drain the excess hexanes until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude 3-amino-6-chloropyridazine in a minimal amount of dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the mobile phase by introducing methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane. The optimal gradient should be determined based on the TLC analysis.

  • Fraction Collection:

    • Collect fractions of the eluate in test tubes or using a fraction collector.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions that show a single spot corresponding to the Rf of the desired product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-amino-6-chloropyridazine.

  • Drying:

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: General Procedure for Purification of this compound Derivatives

This generalized protocol can be adapted for various derivatives of this compound. The choice of the solvent system for elution is critical and should be determined empirically using TLC for each specific derivative.

Materials:

  • Crude this compound derivative

  • Silica Gel (230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Standard chromatography equipment as listed in Protocol 1.

Procedure:

  • Solvent System Selection:

    • Use TLC to screen for an optimal solvent system. The ideal eluent should provide good separation between the target compound and impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.

  • Column Packing:

    • Pack the column with a slurry of silica gel in the initial, least polar solvent of your chosen eluent system (e.g., hexanes or dichloromethane).

  • Sample Loading:

    • Load the crude sample onto the column using either the wet or dry loading method as described in Protocol 1.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture and gradually increase the polarity according to the pre-determined gradient.

    • Collect fractions systematically.

  • Monitoring and Product Isolation:

    • Monitor the fractions by TLC.

    • Pool the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_post_sep Post-Separation TLC_Analysis 1. TLC Analysis of Crude Product Column_Packing 2. Column Packing with Silica Gel Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Gradient Elution Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal Pooling->Solvent_Removal Drying 9. Drying of Pure Product Solvent_Removal->Drying

Caption: Experimental workflow for the purification of this compound derivatives.

logical_relationship Crude_Product Crude Synthetic Product Purification Column Chromatography Crude_Product->Purification Analysis Purity Analysis (TLC, NMR, etc.) Purification->Analysis Pure_Product Pure this compound Derivative Analysis->Pure_Product

Caption: Logical relationship in the purification process of pyridazine derivatives.

References

Synthesizing Novel Pyridazine-Based Compounds: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel pyridazine-based compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry due to their diverse pharmacological activities. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

Pyridazine and its derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8] The unique structural features of the pyridazine ring allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. These compounds often target key signaling pathways implicated in various diseases, such as the p38 MAP kinase and VEGFR kinase pathways.[7][8][9]

Experimental Protocols

This section details the methodologies for the synthesis of novel pyridazine derivatives, starting from readily available precursors.

Protocol 1: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction

This protocol describes a highly regioselective method for preparing pyridazine derivatives through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.[10]

Materials:

  • Substituted 1,2,3-triazine derivative

  • 1-Propynylamine derivative

  • Dry 1,4-dioxane

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the 1,2,3-triazine derivative (1.0 eq) in dry 1,4-dioxane, add the 1-propynylamine derivative (3.0 eq).

  • Reflux the reaction mixture for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:EtOAc gradient to yield the desired 6-aryl-pyridazin-3-amine.

Protocol 2: Synthesis of Pyridazin-3(2H)-one Derivatives

This protocol outlines a multi-step synthesis of pyridazin-3(2H)-one derivatives, which are versatile intermediates for further functionalization.[1]

Step 1: Condensation of Pyridazin-3(2H)-one with Aromatic Aldehydes

  • To a mixture of pyridazin-3(2H)-one (1.0 eq) and sodium methoxide (1.2 eq) in dry ethanol, add the aromatic aldehyde (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the condensed product.

Step 2: N-Alkylation with Ethyl Bromoacetate

  • To a solution of the product from Step 1 (1.0 eq) and K₂CO₃ (3.0 eq) in dry THF, add ethyl bromoacetate (1.1 eq) dropwise.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (ethyl acetate:hexane) to obtain the corresponding ester.[1]

Step 3: Hydrolysis to Carboxylic Acid

  • Dissolve the ester from Step 2 in ethanol and add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final pyridazin-3(2H)-one acetic acid derivative.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of novel pyridazine derivatives.

Table 1: Synthesis and Characterization of 6-Aryl-pyridazin-3-amines

CompoundYield (%)m.p. (°C)¹H NMR (δ, ppm)MS (m/z)
3a PhenylH91155-1577.2-8.1 (m, Ar-H), 6.8 (d, 1H), 4.5 (s, 2H)[M+H]⁺
3b 4-TolylH88162-1647.1-7.9 (m, Ar-H), 6.7 (d, 1H), 4.5 (s, 2H), 2.4 (s, 3H)[M+H]⁺
3c 4-Cl-PhH93170-1727.3-8.0 (m, Ar-H), 6.9 (d, 1H), 4.6 (s, 2H)[M+H]⁺

Table 2: Spectroscopic Data for Pyridazin-3(2H)-one Derivatives

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺
4a 3461 (OH), 1751, 1647 (C=O)7.99 (s, 1H), 7.84 (d, 2H), 7.36-7.54 (m, 7H), 4.81 (s, 2H), 3.71 (s, 2H)169.2, 159.3, 143.3, 141.7, 137.0, 134.4, 131.1, 130.9, 129.3, 128.9, 128.3, 128.1, 125.8, 54.2, 34.9Calculated: 354.9932, Found: 354.9837[1]
4b 3489 (OH), 1751, 1652 (C=O)7.91 (s, 1H), 7.82 (d, 2H), 7.43-7.51 (m, 3H), 7.24 (d, 2H), 7.11 (d, 2H), 4.94 (s, 2H), 4.16 (q, 2H), 3.87 (s, 2H), 1.19 (t, 3H)Not providedNot provided[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

G cluster_0 Protocol 1: Aza-Diels-Alder Synthesis 1,2,3-Triazine 1,2,3-Triazine Reaction Reaction 1,2,3-Triazine->Reaction 1,4-Dioxane, Reflux 1-Propynylamine 1-Propynylamine 1-Propynylamine->Reaction Purification Purification Reaction->Purification Column Chromatography 6-Aryl-pyridazin-3-amine 6-Aryl-pyridazin-3-amine Purification->6-Aryl-pyridazin-3-amine

Caption: Synthetic workflow for 6-Aryl-pyridazin-3-amines.

G cluster_1 Protocol 2: Pyridazin-3(2H)-one Synthesis Pyridazin-3(2H)-one Pyridazin-3(2H)-one Condensation Condensation Pyridazin-3(2H)-one->Condensation NaOCH3, EtOH Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Intermediate_1 Condensed Product Condensation->Intermediate_1 N-Alkylation N-Alkylation Intermediate_1->N-Alkylation K2CO3, THF Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->N-Alkylation Intermediate_2 Ester Derivative N-Alkylation->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis NaOH, EtOH/H2O then HCl Final_Product Pyridazin-3(2H)-one Acetic Acid Hydrolysis->Final_Product

Caption: Multi-step synthesis of Pyridazin-3(2H)-one derivatives.

G cluster_2 Targeted Signaling Pathway Growth_Factor Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream_Signaling Phosphorylation Pyridazine_Inhibitor Pyridazine-based Kinase Inhibitor Pyridazine_Inhibitor->Receptor Inhibition Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-chloropyridazine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of kinase inhibitors. Its pyridazine core is recognized as a privileged scaffold in medicinal chemistry, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The presence of a reactive chlorine atom at the 3-position and an amino group at the 6-position provides two strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. The protocols focus on common and robust synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, to generate diverse libraries of potential drug candidates.

Data Presentation: Kinase Inhibitory Activity of Pyridazine Derivatives

The following table summarizes the inhibitory activities of representative kinase inhibitors featuring a pyridazine core, providing a benchmark for the expected potency of compounds synthesized from this compound.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay IC50 (nM)Reference Compound
Hypothetical-1 VEGFR210 - 100100 - 500Sorafenib (VEGFR2 IC50 = 90 nM)
Hypothetical-2 p38α MAPK5 - 50150 - 750BIRB 796 (p38α IC50 = 0.1 nM)
Hypothetical-3 Aurora A< 150250 - 1500Alisertib (MLN8237) (Aurora A IC50 = 1.2 nM)
Pim-1 Inhibitor 29 Pim-12>10,000 (in PC3 cells)N/A[1]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final kinase inhibitor scaffolds from this compound are provided below.

Protocol 1: Synthesis of 6-Aryl-pyridazin-3-amine via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to introduce a substituent at the 3-position of the pyridazine ring. This is a fundamental step in creating a diverse range of kinase inhibitor precursors.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.

Protocol 2: Synthesis of N-Aryl-6-chloropyridazin-3-amine via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between this compound and an aryl amine. This reaction is crucial for synthesizing inhibitors where a substituted aniline moiety is required for binding to the kinase active site.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, 4-fluoroaniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) under an inert atmosphere.

  • Add this compound (1.0 eq) and the aryl amine (1.2 eq) to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-6-chloropyridazin-3-amine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by pyridazine-based kinase inhibitors and the general synthetic workflow for their preparation.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38_mapk->downstream_substrates inflammation_apoptosis Inflammation & Apoptosis downstream_substrates->inflammation_apoptosis inhibitor Pyridazine-based p38 Inhibitor inhibitor->p38_mapk

p38 MAPK Signaling Pathway and Point of Inhibition.

synthesis_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald intermediate1 6-Amino-3-arylpyridazine suzuki->intermediate1 intermediate2 3-Amino-6-(arylamino)pyridazine buchwald->intermediate2 further_modification Further Functionalization intermediate1->further_modification intermediate2->further_modification final_product Kinase Inhibitor further_modification->final_product

General Synthetic Workflow for Kinase Inhibitors.

References

Application of 6-Amino-3-chloropyridazine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-chloropyridazine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals, particularly herbicides and fungicides.[1][2] Its unique chemical structure, featuring a reactive chlorine atom and an amino group on the pyridazine ring, allows for diverse chemical modifications, leading to the development of novel active ingredients for crop protection.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of agrochemicals.

Application in Herbicide Synthesis

Pyridazine derivatives are a well-established class of herbicides.[3] One common synthetic strategy involves the nucleophilic substitution of the chlorine atom in this compound with various aryloxy groups to produce 3-amino-6-(aryloxy)pyridazines. These compounds have shown significant herbicidal activity.

Experimental Protocol: Synthesis of 3-Amino-6-(4-methylphenoxy)pyridazine (A Representative Herbicide Candidate)

This protocol describes the synthesis of a representative 3-amino-6-(aryloxy)pyridazine derivative.

Materials:

  • This compound

  • p-Cresol (4-methylphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), p-cresol (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3-amino-6-(4-methylphenoxy)pyridazine.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Herbicidal Activity Data

The following table summarizes the herbicidal activity of some 3-amino-6-(aryloxy)pyridazine derivatives against various weed species. The data represents the inhibition percentage at a specific concentration.

Compound IDSubstituent (R)Target WeedConcentration (µg/mL)Inhibition (%)Reference
1a 4-CH₃Brassica napus1076.4[4]
1b 2,4-di-ClEchinochloa crus-galli10095.7[5]
1c 4-NO₂Echinochloa crus-galli10096.1[5]
1d 2-FEchinochloa crus-galli10091.2[5]
Mode of Action: Inhibition of Phytoene Desaturase (PDS)

Several pyridazine-based herbicides act by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[6][7] Carotenoids protect chlorophyll from photooxidation. Inhibition of PDS leads to the accumulation of phytoene and a lack of colored carotenoids, resulting in the characteristic bleaching symptoms (white foliage) on susceptible plants.[8][9] This ultimately disrupts photosynthesis and leads to plant death.

Application in Fungicide Synthesis

This compound is also a valuable precursor for the synthesis of fungicides. The amino group can be diazotized and subsequently substituted, or the chlorine atom can be displaced by sulfur-containing nucleophiles to introduce fungicidally active moieties.

Experimental Protocol: Synthesis of 3-chloro-6-(substituted-hydrazinyl)pyridazine (A Representative Fungicide Intermediate)

This protocol outlines a general method for synthesizing hydrazinylpyridazine derivatives, which are key intermediates for various fungicides.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

  • Further Derivatization: This intermediate can be further reacted with various electrophiles (e.g., aldehydes, ketones, isothiocyanates) to generate a library of potential fungicides.

Antifungal Activity Data

The following table presents the in-vitro antifungal activity of some pyridazine derivatives against common phytopathogenic fungi.

Compound IDDerivative TypeTarget FungusConcentration (µg/mL)Inhibition (%)Reference
2a 5-chloro-6-phenyl-pyridazin-3(2H)-one derivativeGibberella zeae5050.3[10]
2b 5-chloro-6-phenyl-pyridazin-3(2H)-one derivativeFusarium oxysporum5053.2[10]
2c Imidazo[1,2-b]pyridazine derivativeAlternaria alternata50>90[11]
2d Imidazo[1,2-b]pyridazine derivativePyricularia oryzae50>90[11]

Visualizations

Synthetic Pathway for 3-Amino-6-(aryloxy)pyridazine Herbicides

G A This compound C K₂CO₃, DMF 120-130 °C A->C B R-ArOH (Substituted Phenol) B->C D 3-Amino-6-(aryloxy)pyridazine (Herbicidal Compound) C->D Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for 3-amino-6-(aryloxy)pyridazine herbicides.

Experimental Workflow for Herbicide Synthesis

G cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification A Mix Reactants: This compound, p-Cresol, K₂CO₃ in DMF B Heat and Stir (120-130 °C, 8-12h) A->B C Cool and Quench with Ice-Water B->C D Extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry (Na₂SO₄) and Concentrate E->F G Silica Gel Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for the synthesis and purification of a candidate herbicide.

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

G GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS z_Carotene ζ-Carotene PDS->z_Carotene Carotenoids Carotenoids (e.g., β-carotene) z_Carotene->Carotenoids ... Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photooxidation Chlorophyll->Photooxidation Leads to Herbicide Pyridazine Herbicide Herbicide->PDS Inhibits

Caption: Mechanism of action of pyridazine herbicides targeting the PDS enzyme.

References

Application Notes and Protocols: Developing Enzyme Inhibition Assays with 6-Amino-3-chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and performing enzyme inhibition assays using 6-amino-3-chloropyridazine derivatives. This class of compounds has shown significant potential as inhibitors of various enzymes, particularly kinases and phosphatases, which are critical targets in drug discovery for oncology, inflammatory diseases, and neurodegenerative disorders.

Introduction

The this compound scaffold is a versatile pharmacophore that serves as a foundational structure for the synthesis of a diverse range of biologically active molecules.[1] Its derivatives have been identified as potent inhibitors of several key enzymes involved in cellular signaling pathways. These notes offer detailed protocols for assessing the inhibitory activity of these compounds and visualizing their impact on relevant biological pathways.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of exemplary this compound derivatives against various enzyme targets. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Kinase and Phosphatase Inhibition Data

Compound ClassTarget EnzymeIC50 / Ki (nM)Assay TypeReference(s)
6-chloropyridin-3-amine analogsSHP2VariesFluorescence-based[2]
Aminopyridine scaffoldGSK-3β6.7Kinase Assay
Aminopyridine scaffoldGSK-3α10Kinase Assay
2-aminopyridine coreCDK4/Cyclin D1VariesKinase Assay
2-aminopyridine coreCDK6/Cyclin D3VariesKinase Assay

Table 2: Other Enzyme Inhibition Data

Compound ClassTarget EnzymeIC50 / Ki (µM)Inhibition TypeReference(s)
Pyridazinobenzylpiperidine derivativesMAO-B0.203 (IC50)Competitive, Reversible[3]
Pyridazinobenzylpiperidine derivativesMAO-B0.155 (Ki)Competitive, Reversible[3]
Pyridazinobenzylpiperidine derivativesMAO-A3.857 (IC50)-[3]
Chloropyridazine hybridsPARP-1VariesNot specified

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for enzyme inhibition assays.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras Inhibitor This compound Derivative Inhibitor->SHP2

SHP2 Signaling Pathway Inhibition.

CDK4_6_Cell_Cycle_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor This compound Derivative Inhibitor->CDK4_6

CDK4/6 Cell Cycle Regulation.

PARP1_DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 PAR PARylation PARP1->PAR Repair_Complex DNA Repair Protein Recruitment (BER) PAR->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound Derivative Inhibitor->PARP1

PARP-1 DNA Repair Pathway Inhibition.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Derivative Start->Compound_Prep Assay_Setup Add Assay Components to Microplate: - Buffer - Enzyme - Inhibitor (or DMSO control) Compound_Prep->Assay_Setup Pre_Incubation Pre-incubate to Allow Compound Binding Assay_Setup->Pre_Incubation Reaction_Start Initiate Reaction with Substrate Pre_Incubation->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Measure Signal (Fluorescence, Luminescence, etc.) Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

General Enzyme Inhibition Assay Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for conducting key enzyme inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the inhibitory activity of compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant target kinase (e.g., GSK-3β, CDK4/6)

  • Kinase-specific substrate

  • This compound derivatives dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Assay Plate Setup:

    • Add the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add the target kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent typically contains a luciferase and its substrate, where the light output is proportional to the ATP concentration.

    • Incubate the plate for a short period (e.g., 10-30 minutes) at room temperature to allow the luminescent signal to stabilize.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of ATP consumed is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro SHP2 Phosphatase Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to determine the inhibitory activity of compounds against the SHP2 phosphatase using a fluorogenic substrate.

Materials:

  • Recombinant human SHP2 protein

  • Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

  • This compound derivatives dissolved in DMSO

  • Black, opaque 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add the assay buffer.

    • Add the test compounds to the respective wells, ensuring the final DMSO concentration is low (e.g., ≤1%).

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition and Pre-incubation: Add the SHP2 enzyme to all wells except the negative controls. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over a set period.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • This compound derivatives dissolved in DMSO

  • Detection reagent (e.g., horseradish peroxidase and a suitable fluorogenic or chromogenic substrate)

  • 96-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in DMSO. Add the MAO-A or MAO-B enzyme to the assay buffer.

  • Assay Plate Setup:

    • Add the diluted compounds or vehicle control to the wells of the microplate.

    • Add the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the reaction (e.g., by adding a strong base like NaOH).

    • The product of the MAO reaction (an aldehyde) can be further reacted to produce a detectable signal. Alternatively, the production of hydrogen peroxide, a byproduct of the MAO reaction, can be measured using a coupled enzyme system (e.g., horseradish peroxidase and Amplex Red).

  • Data Measurement: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values as described in the previous protocols. To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.[3]

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Amino-3-chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-chloropyridazine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. These compounds serve as essential building blocks for a wide range of biologically active molecules, including agents targeting cancer and inflammatory diseases.[1] The robust and scalable synthesis of these pyridazine derivatives is, therefore, of critical importance for drug discovery and development programs.

This document provides detailed application notes and scalable protocols for the synthesis of this compound and its subsequent derivatization. The methodologies are designed to be adaptable for scale-up from laboratory to pilot plant production.

General Synthetic Strategy

The overall synthetic approach for this compound derivatives typically involves a two-step process. The first key step is the synthesis of the precursor, 3,6-dichloropyridazine. This is followed by a selective amination to introduce the amino group at the 6-position. Subsequent derivatization can be achieved through various cross-coupling reactions or nucleophilic substitutions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Amination cluster_2 Step 3: Derivatization A Maleic Anhydride C 3,6-Pyridazinediol (Maleic Hydrazide) A->C B Hydrazine Hydrate B->C E 3,6-Dichloropyridazine C->E D Chlorinating Agent (e.g., POCl3, PCl5) D->E F 3,6-Dichloropyridazine H This compound F->H G Ammonia Source (e.g., NH4OH, NH3) G->H I This compound K Functionalized Derivatives I->K J Coupling Partner (e.g., Boronic Acids, Amines) J->K

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3,6-Dichloropyridazine

This protocol is adapted from established industrial methods for the preparation of 3,6-dichloropyridazine, a key precursor.[2][3][4]

Materials:

  • 3,6-Pyridazinediol (Maleic Hydrazide)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform

  • Triethylamine (TEA) (optional)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Large-capacity three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Heating mantle with temperature control.

  • Large separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a 2L three-necked flask under a nitrogen atmosphere, charge 3,6-pyridazinediol (125 g, 1.115 mol).[5]

  • Reagent Addition: Carefully add phosphorus oxychloride (520 mL, 5.576 mol) to the flask at room temperature.[5] Alternatively, for a more controlled reaction, suspend 3,6-pyridazinediol in dichloromethane or chloroform and cool to below 10°C before the dropwise addition of POCl₃. Triethylamine can be added dropwise over 45-60 minutes to facilitate the reaction.[2]

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).[5] If using a solvent, the reaction can be run at a lower temperature (e.g., 50-65°C) for 3-5 hours.[2][3] Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture. If neat POCl₃ was used, concentrate the mixture under high vacuum at 55-60°C to remove excess POCl₃.[5] Dilute the thick residue with ethyl acetate (1 L).[5]

  • Quenching: Slowly and carefully quench the reaction mixture by pouring it into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).[5]

  • Washing and Drying: Combine the organic layers and wash with water (1 L) and then brine (1 L).[5] Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,6-dichloropyridazine as a solid. The product can be further purified by recrystallization from a suitable solvent like n-hexane if required.[4]

ParameterValueReference
Starting Material 3,6-Pyridazinediol[5]
Reagent Phosphorus Oxychloride[5]
Scale 125 g[5]
Reaction Temperature 80°C[5]
Reaction Time Overnight[5]
Yield ~85%[5]
Purity >99% (by HPLC)[2]
Protocol 2: Scale-Up Synthesis of this compound

This protocol describes the selective amination of 3,6-dichloropyridazine. The reaction conditions can be adapted for large-scale production in a suitable pressure reactor.[1][6][7]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (28-30%) or Ammonia in a suitable solvent

  • Ethanol, Methanol, or Water (as solvent)

  • Water-soluble polyether (optional, as catalyst)[1]

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the high-pressure reactor with 3,6-dichloropyridazine and the chosen solvent (e.g., ethanol, water). A typical ratio is 1:1.5 to 1:20 (w/v) of 3,6-dichloropyridazine to solvent.[6]

  • Ammonia Addition: Add aqueous ammonia. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.[6][7] For enhanced efficiency, a water-soluble polyether can be added as a catalyst.[1]

  • Reaction: Seal the reactor and heat the mixture to a temperature between 100°C and 180°C.[6] The reaction time can vary from 5 to 26 hours depending on the temperature and scale.[6] Monitor the internal pressure and temperature throughout the reaction.

  • Cooling and Isolation: After the reaction is complete, cool the reactor to room temperature. A precipitate of this compound should form.

  • Purification: Filter the solid product and wash it with cold water or a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

  • Drying: Dry the purified product in a vacuum oven. The product is often obtained in high purity and may not require further purification.

ParameterValueReference
Starting Material 3,6-Dichloropyridazine[6]
Reagent Aqueous Ammonia[6][7]
Solvent Ethanol or Water[6]
Reaction Temperature 30-180°C[6]
Reaction Time 5-26 hours[6]
Yield Up to 89%[6]

Derivatization of this compound

The this compound core is a versatile platform for further functionalization. Common derivatization strategies include Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the 3-position.

G cluster_0 Suzuki-Miyaura Cross-Coupling A This compound F 6-Amino-3-(hetero)arylpyridazine A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Solvent (e.g., Toluene, Dioxane/H2O) E->F

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction for derivatization.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Amino-3-arylpyridazine Derivatives

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction vessel suitable for inert atmosphere reactions.

  • Heating and stirring apparatus.

  • Condenser.

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system).

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir until the reaction is complete (as monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Substrate This compound
Reagent Aryl/Heteroaryl Boronic Acid
Catalyst Palladium complex
Base Inorganic base
Solvent Anhydrous, degassed organic solvent
Yields Generally good to excellent

Conclusion

The protocols outlined in these application notes provide a solid foundation for the scale-up synthesis of this compound and its derivatives. Careful attention to reaction parameters, safety procedures, and purification techniques will enable the efficient and reliable production of these important chemical intermediates for research and development in the pharmaceutical and agrochemical sectors. The provided data and workflows are intended to serve as a guide for process optimization and scale-up endeavors.

References

Application Notes and Protocols for Monitoring 6-Amino-3-chloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-3-chloropyridazine is a crucial building block in medicinal chemistry and drug discovery, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. Effective and efficient monitoring of its chemical transformations is paramount for reaction optimization, yield maximization, and impurity profiling. This document provides detailed application notes and experimental protocols for the analytical monitoring of reactions involving this compound using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The following diagram illustrates a general workflow for monitoring a typical reaction involving this compound, such as a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup & Monitoring cluster_workup Work-up & Purification Reaction_Setup Reaction Setup: This compound, Reactants, Catalyst, Solvent Reaction Reaction in Progress Reaction_Setup->Reaction Sampling Periodic Sampling Reaction->Sampling NMR_Monitoring In-situ NMR Monitoring Reaction->NMR_Monitoring Real-time TLC_Monitoring TLC Analysis Sampling->TLC_Monitoring HPLC_Monitoring HPLC Analysis Sampling->HPLC_Monitoring GCMS_Monitoring GC-MS Analysis Sampling->GCMS_Monitoring TLC_Monitoring->Reaction Incomplete Workup Reaction Work-up TLC_Monitoring->Workup Complete HPLC_Monitoring->Reaction Incomplete HPLC_Monitoring->Workup Complete GCMS_Monitoring->Reaction Incomplete GCMS_Monitoring->Workup Complete NMR_Monitoring->Reaction Incomplete NMR_Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product alt alt

Caption: General workflow for reaction monitoring and product isolation.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and convenient technique for the qualitative monitoring of reaction progress. It allows for the simultaneous analysis of multiple time points and provides a visual assessment of the consumption of starting materials and the formation of products.

Experimental Protocol

1.1. Materials:

  • TLC plates: Silica gel 60 F254 pre-coated aluminum sheets.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is generally a good starting point. The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8). A common starting ratio is 30:70 (v/v) ethyl acetate:hexanes.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Visualization: UV lamp (254 nm), iodine chamber, and/or a chemical staining reagent.

1.2. Procedure:

  • Pour the chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate with the solvent vapors.

  • Using a capillary tube, spot the prepared samples of the starting material, co-spot (starting material and reaction mixture), and the reaction mixture at different time points onto the baseline of the TLC plate.

  • Place the TLC plate in the saturated chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and many of its products will appear as dark spots.[1] Circle the spots with a pencil.

  • For further visualization, place the plate in an iodine chamber or dip it into a staining solution.[2]

1.3. Visualization Techniques:

Staining ReagentPreparationProcedureObservations
Iodine Place a few crystals of iodine in a sealed chamber.Place the dried TLC plate in the chamber for a few minutes.Aromatic and unsaturated compounds will appear as yellow-brown spots.[1][2]
Potassium Permanganate Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.Dip the plate in the solution and gently heat with a heat gun.Oxidizable groups (alkenes, alkynes, alcohols, amines) will appear as yellow or brown spots on a purple background.[2][3]
p-Anisaldehyde Mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.Dip the plate in the stain and heat until colored spots appear.Provides a range of colors for different functional groups. Excellent for nucleophilic compounds.[4]
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.Dip the plate in the solution and heat.Primary and secondary amines will appear as purple or pink spots.[3]

1.4. Data Interpretation:

  • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

  • The relative intensity of the spots can give a qualitative estimation of the reaction conversion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction kinetics, determining conversion, and identifying byproducts. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound and its derivatives.

Experimental Protocol

2.1. Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 5-10 µL

2.2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the initial mobile phase composition or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2.3. Data Analysis:

  • Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards of each).

  • Calculate the percentage conversion by comparing the peak area of the starting material at different time points relative to an internal standard or by assuming the total peak area of reactants and products remains constant.

2.4. Method Validation: For quantitative analysis, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:[5][6][7]

  • Specificity: The ability to resolve the analyte from other components.[6]

  • Linearity: The direct proportionality of the detector response to the analyte concentration over a given range.[6]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[6]

G cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Quench, Dilute, Filter) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Conversion Calculation) Data_Acquisition->Data_Analysis

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. This compound and many of its derivatives can be analyzed by GC-MS, often after derivatization to increase volatility.

Experimental Protocol

3.1. Instrumentation and Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Injector Temperature 250-280 °C
Injection Mode Splitless or split (e.g., 10:1)
Oven Temperature Program Initial temp: 100-120 °C, hold for 1-2 minRamp: 10-20 °C/min to 280-300 °CHold: 5-10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

3.2. Sample Preparation:

  • Withdraw an aliquot from the reaction mixture and quench it.

  • Extract the compounds of interest into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • If necessary, derivatize the sample to improve volatility and thermal stability. A common derivatization agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Dilute the sample to an appropriate concentration before injection.

3.3. Data Analysis:

  • Identify the compounds based on their retention times and mass spectra by comparing them to known standards or spectral libraries.

  • Quantification can be performed using an internal standard and constructing a calibration curve.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR allows for the real-time, non-invasive monitoring of a reaction as it proceeds in an NMR tube. This technique provides detailed structural information and can be used to identify intermediates and determine reaction kinetics.[8]

Experimental Protocol

4.1. Sample Preparation:

  • In a clean, dry NMR tube, add the this compound, other reactants, and a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a known amount of an internal standard with a resonance that does not overlap with the signals of the reactants or products.

  • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Initiate the reaction by adding the catalyst or by placing the NMR tube in a pre-heated NMR spectrometer.

4.2. NMR Acquisition:

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Key parameters to consider are the relaxation delay (d1), which should be set to at least 5 times the longest T₁ of the signals of interest for accurate quantification, and the number of scans to achieve a good signal-to-noise ratio.[9]

4.3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the starting material and the product.

  • Calculate the relative concentrations and the percentage conversion by comparing the integral values, normalized for the number of protons giving rise to each signal.

G cluster_nmr In-situ NMR Monitoring Workflow Sample_Prep NMR Sample Preparation (Reactants, Deuterated Solvent, Internal Standard in NMR tube) Reaction_Initiation Reaction Initiation (Add catalyst or heat) Sample_Prep->Reaction_Initiation NMR_Acquisition Time-resolved NMR Data Acquisition Reaction_Initiation->NMR_Acquisition Data_Processing Spectral Processing & Integration NMR_Acquisition->Data_Processing Kinetic_Analysis Kinetic Analysis (Conversion vs. Time) Data_Processing->Kinetic_Analysis

Caption: Workflow for in-situ NMR reaction monitoring.

Conclusion

The choice of analytical method for monitoring reactions of this compound depends on the specific requirements of the study. TLC is ideal for rapid qualitative screening, while HPLC and GC-MS provide accurate quantitative data for reaction optimization and impurity profiling. In-situ NMR offers the advantage of real-time, non-invasive monitoring for detailed mechanistic and kinetic studies. By employing the appropriate analytical techniques and following the detailed protocols outlined in this document, researchers can effectively monitor and optimize the synthesis of novel compounds derived from this compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for 6-Amino-3-chloropyridazine amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amination of 6-Amino-3-chloropyridazine.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1][2] The successful amination of this substrate is a key step in developing novel molecules. This guide focuses on the two primary methods for forming the C-N bond at the C6 position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Reaction Methodologies

The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine, the desired reaction conditions, and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr) : This method is often suitable for reactive amines and is catalyzed by the electron-deficient nature of the pyridazine ring, which is activated by the nitrogen atoms.[3][4] It typically requires elevated temperatures and can be performed without a metal catalyst.

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[5][6] It offers broader substrate scope, especially for less reactive amines, and often proceeds under milder conditions than SNAr.[7][8] The choice of palladium precursor, ligand, and base is critical for success.[9]

Experimental Protocols

Below are general, detailed methodologies for performing the amination of this compound.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for a typical reaction with a primary or secondary amine.

  • Reaction Setup : To a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2-2.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-4.0 equiv).[10]

  • Solvent Addition : Add a high-boiling point polar aprotic solvent, such as DMF or DMSO (5-10 mL).[10]

  • Reaction Execution : Seal the vial tightly and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) multiple times.[11]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired aminated pyridazine.[11][12]

G cluster_workflow Experimental Workflow: S_N_Ar Amination Reactants 1. Weigh Reactants (this compound, Amine, Base) Setup 2. Add Solvent (e.g., DMF, DMSO) Reactants->Setup React 3. Heat Reaction (120-150 °C) & Monitor (TLC/LC-MS) Setup->React Workup 4. Aqueous Work-up & Solvent Extraction React->Workup Purify 5. Purify Product (Column Chromatography) Workup->Purify Analyze 6. Analyze Product (NMR, MS) Purify->Analyze

Caption: General experimental workflow for SNAr amination.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general starting point for palladium-catalyzed amination.

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv).[10]

  • Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Solvent Addition : Add an anhydrous solvent such as dioxane, toluene, or THF (5-10 mL) via syringe.

  • Reaction Execution : Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[12]

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is crucial for achieving high yield and purity. The tables below summarize key variables for the Buchwald-Hartwig amination.

Table 1: Recommended Catalyst and Ligand Combinations
Catalyst PrecursorLigandAmine TypeKey Advantages
Pd₂(dba)₃ / Pd(OAc)₂XantphosPrimary & SecondaryBroad applicability, good for heteroaryl chlorides.
Pd₂(dba)₃ / Pd(OAc)₂RuPhosSecondaryOften superior for coupling secondary amines with aryl chlorides.[8]
Pd₂(dba)₃ / Pd(OAc)₂BrettPhosPrimaryEffective for monoarylation of primary amines.[8]
PdCl₂(dppf)(none)PrimaryBidentate ligand can speed up the reaction and improve yields.[5]
Table 2: Comparison of Bases for Buchwald-Hartwig Amination
BaseStrengthAdvantagesDisadvantages
NaOtBuStrongAllows for high reaction rates and low catalyst loadings.[9]Incompatible with base-sensitive functional groups (e.g., esters).
LiHMDSStrongTolerates some protic functional groups.[9]Air-sensitive solid.
Cs₂CO₃WeakExcellent functional group tolerance.[9]More expensive, can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃WeakGood functional group tolerance, cost-effective.[9]May require higher catalyst loadings and longer reaction times.
Table 3: Common Solvents and Temperature Ranges
SolventTypical Temperature (°C)Notes
Toluene80 - 110 °CCommon choice, good for a wide range of amines.
Dioxane80 - 100 °CGood for dissolving a variety of substrates.
THF60 - 70 °CLower boiling point, suitable for more reactive substrates.
t-BuOH80 - 100 °CCan be beneficial with certain base/ligand combinations.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amination of this compound in a question-and-answer format.

G cluster_troubleshooting Troubleshooting Decision Tree Problem Problem: Low or No Product Yield Cause1 Potential Cause: Poor Reactivity (S_N_Ar) Problem->Cause1 Cause2 Potential Cause: Catalyst Inactivity (B-H) Problem->Cause2 Cause3 Potential Cause: Incorrect Base/Solvent Problem->Cause3 Cause4 Potential Cause: Side Reaction (Hydrodehalogenation) Problem->Cause4 Solution1a Solution: Increase Temperature Cause1->Solution1a Solution1b Solution: Switch to Buchwald-Hartwig Cause1->Solution1b Solution2a Solution: Use Inert Atmosphere (Argon/N₂) Cause2->Solution2a Solution2b Solution: Screen Different Ligands/Catalysts Cause2->Solution2b Solution3 Solution: Screen Bases & Solvents (See Tables 2 & 3) Cause3->Solution3 Solution4 Solution: Use Bulky Ligands (e.g., XPhos, RuPhos) Cause4->Solution4

Caption: Decision tree for troubleshooting low reaction yield.

Q1: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?

A1: Low yields can stem from several factors depending on the chosen methodology.

  • For SNAr Reactions :

    • Insufficient Reactivity : The amine may not be nucleophilic enough to displace the chloride under the reaction conditions.

      • Solution : Increase the reaction temperature or switch to the more robust Buchwald-Hartwig amination protocol.[10]

    • Poor Solubility : The starting materials may not be fully dissolved.

      • Solution : Switch to a solvent with higher solubilizing power, such as DMSO or NMP.

  • For Buchwald-Hartwig Reactions :

    • Catalyst Deactivation : The palladium catalyst is sensitive to oxygen.

      • Solution : Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Use of pre-catalysts can also improve reproducibility.

    • Inappropriate Ligand/Base Combination : The chosen ligand may not be optimal for this specific substrate/amine combination.

      • Solution : Screen different phosphine ligands (e.g., Xantphos, RuPhos) and bases (e.g., NaOtBu, Cs₂CO₃). The choice of base is critical and can significantly impact reaction rates and yields.[9][10]

    • Low Reaction Temperature : The reaction may be too slow at the chosen temperature.

      • Solution : Gradually increase the temperature in 10 °C increments, monitoring for product formation and potential decomposition.

Q2: My reaction is producing a significant amount of a side product, 6-aminopyridazine (hydrodehalogenation). How can I minimize this?

A2: Hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It can arise from a competing reaction pathway where the amide undergoes beta-hydride elimination.[5]

  • Solutions :

    • Ligand Choice : Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over side reactions.[6] Consider ligands like RuPhos or BrettPhos.[8]

    • Base Selection : The choice of base can influence this side reaction. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) may reduce the amount of the hydrodehalogenated product.

    • Temperature Control : Lowering the reaction temperature may disfavor the side reaction pathway.

Q3: I am struggling to separate my product from the remaining starting material or other impurities. What purification strategies do you recommend?

A3: Purification can be challenging due to the similar polarities of the starting material and the aminated product.

  • Column Chromatography : This is the most common method.

    • Solvent System Screening : Systematically screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) using TLC to find the one that provides the best separation. A shallow gradient elution can improve resolution.

    • Silica Choice : If standard silica gel fails, consider using alumina or a C18-bonded reverse-phase silica.[13]

  • Recrystallization : If the product is a solid, recrystallization can be a highly effective purification method.[12]

    • Solution : Test various solvents or solvent mixtures to find a system where the product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Acid/Base Extraction : The amino groups on the pyridazine ring provide a handle for acid-base extraction.

    • Solution : Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic products and starting material will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified amines.

Q4: Can I use ammonia directly for the amination to synthesize 3,6-diaminopyridazine?

A4: Yes, this is possible, but it presents unique challenges. The synthesis of the starting material, this compound, often involves the reaction of 3,6-dichloropyridazine with ammonia.[11][14] Driving the reaction to the diamine product requires forcing conditions.

  • For SNAr : High temperatures and pressures using concentrated aqueous ammonia or ammonia in an alcohol solution are typically required.[11]

  • For Buchwald-Hartwig : Specialized catalyst systems have been developed for the coupling of ammonia. Using ammonia equivalents or specific ligands that facilitate this difficult coupling is often necessary.[6]

References

Navigating the Synthesis of 6-Aryl-3-Aminopyridazines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-aryl-3-aminopyridazines, a scaffold of significant interest in medicinal chemistry, is a critical process for the development of novel therapeutics. However, the synthetic routes, particularly those involving palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are often accompanied by the formation of undesired side products. This technical support center provides a comprehensive guide to identifying, troubleshooting, and minimizing these common impurities, ensuring a more efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 6-aryl-3-aminopyridazines via Suzuki-Miyaura coupling?

A1: The three most prevalent side products encountered are:

  • Homocoupled Biaryl Compounds: These arise from the self-coupling of the arylboronic acid reagent.

  • Pyridazinone Derivatives: Formation of these occurs through the hydrolysis of the 6-halo-3-aminopyridazine starting material.

  • Deboronated Starting Materials: The arylboronic acid can undergo protodeboronation, reverting to the corresponding arene.

Q2: My Suzuki-Miyaura reaction is yielding a significant amount of homocoupled dimer of my boronic acid. How can I prevent this?

A2: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to thoroughly deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[1] Employing a Pd(0) catalyst directly can also be beneficial, as the in-situ reduction of a Pd(II) precatalyst can sometimes favor homocoupling.[1]

Q3: I am isolating a pyridazinone derivative instead of my target 6-aryl-3-aminopyridazine. What is the cause and how can I avoid it?

A3: The pyridazine ring is susceptible to hydrolysis, especially at elevated temperatures in the presence of water and a base, leading to the displacement of the halogen at the 6-position by a hydroxyl group.[1] To mitigate this, ensure the use of anhydrous solvents and reagents. Performing the reaction at the lowest effective temperature can also help reduce the rate of this hydrolysis side reaction.[1]

Q4: My analysis shows the presence of the arene corresponding to my boronic acid. What leads to this deboronation?

A4: Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, particularly with electron-deficient heteroaryl boronic acids.[1] This can be influenced by the choice of base and solvent. Using anhydrous conditions and aprotic solvents may reduce the extent of this side reaction.[1] Additionally, using pinacol esters of boronic acids, which are generally more stable towards hydrolysis, can be an effective strategy.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 6-aryl-3-aminopyridazines.

Issue Potential Cause Troubleshooting Steps
Low yield of desired product with significant homocoupling Oxygen in the reaction mixture; Inappropriate catalyst state.- Thoroughly degas all solvents and the reaction mixture with an inert gas. - Consider using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) directly. - Screen different ligands and bases to optimize the relative rates of cross-coupling versus homocoupling.[1]
Formation of pyridazinone side product Presence of water; High reaction temperature.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1] - Consider using a non-nucleophilic, hindered base.[1]
Presence of deboronated arene Hydrolysis of the boronic acid.- Use fresh, high-purity boronic acid. - Employ more stable boronic esters (e.g., pinacol esters).[1] - Optimize the base and solvent system; consider aprotic solvents.[1]
Incomplete reaction Inactive catalyst; Insufficient temperature.- Ensure the quality of the palladium catalyst and ligand. - For less reactive aryl chlorides, higher temperatures (80-110 °C) may be necessary. - The choice of a suitable bulky and electron-rich phosphine ligand is crucial.

Quantitative Data Summary

While specific yields of side products are often not detailed in literature, the overall yield of the desired 6-aryl-3-aminopyridazine in Suzuki-Miyaura reactions can be indicative of the prevalence of side reactions. The following table summarizes reported yields for the coupling of 3-amino-6-chloropyridazine with various arylboronic acids, which can serve as a benchmark. Low yields within this range may suggest that side product formation is a significant issue that needs to be addressed through the troubleshooting steps outlined above.

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductReported Yield (%)
3-Amino-6-chloropyridazineArylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/Ethanol/H₂O3-Amino-6-arylpyridazine23-65

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Precursor)

This protocol is a general representation for the synthesis of the starting material.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia

  • Dichloromethane

Procedure:

  • In a sealed reaction vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (3.0 eq), and dichloromethane.

  • Heat the mixture to 100 °C and stir for 9 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 6-aryl-3-aminopyridazines.

Materials:

  • 3-Amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent mixture (e.g., DME/water)

Procedure:

  • In a reaction vessel, combine the 3-amino-6-halopyridazine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Add the solvent mixture.

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.[1]

  • Under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%).[1]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC.[1]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the desired 6-aryl-3-aminopyridazine.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of 6-Aryl-3-Aminopyridazine cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Start Synthesis reaction Suzuki-Miyaura Coupling start->reaction workup Reaction Work-up & Purification reaction->workup product Desired Product workup->product issue Low Yield or Impure Product workup->issue analysis Analyze Product Mixture (TLC, LC-MS, NMR) issue->analysis side_product_1 Homocoupling Product Detected analysis->side_product_1 Biaryl impurity side_product_2 Pyridazinone Detected analysis->side_product_2 Hydrolysis product side_product_3 Deboronated Arene Detected analysis->side_product_3 Arene from boronic acid solution_1 Degas Solvents Thoroughly Use Pd(0) Catalyst side_product_1->solution_1 solution_2 Use Anhydrous Conditions Lower Reaction Temperature side_product_2->solution_2 solution_3 Use Boronic Esters Optimize Base/Solvent side_product_3->solution_3 solution_1->reaction Re-run solution_2->reaction Re-run solution_3->reaction Re-run

Caption: Troubleshooting workflow for identifying and mitigating common side products in the synthesis of 6-aryl-3-aminopyridazines.

References

Technical Support Center: Enhancing the Purity of 6-Amino-3-chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for increasing the purity of 6-Amino-3-chloropyridazine derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound and its derivatives.

Q1: My final product has low purity after synthesis. What are the likely impurities and how can I remove them?

A1: The most common impurity is the unreacted starting material, 3,6-dichloropyridazine, from the amination reaction.[1][2][3] Other potential byproducts can arise from side reactions. The primary methods for removing these impurities are recrystallization and silica gel column chromatography.[4]

Troubleshooting Steps:

  • Residual Starting Material (3,6-dichloropyridazine): This impurity is less polar than the desired product. Column chromatography using a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is effective for separation.[3]

  • Unknown Polar Impurities: If you observe more polar impurities on your TLC, these could be di-substituted products or other side-products. A well-optimized column chromatography protocol should be able to separate these.

  • Baseline Material on TLC: If you see material at the baseline of your TLC plate that doesn't move even in a polar solvent system, it might be insoluble byproducts. A filtration step before purification might be necessary.

Q2: I'm having trouble with the recrystallization of my this compound derivative. What are some common issues and solutions?

A2: Recrystallization is a powerful technique for purifying solid compounds, but challenges such as the product "oiling out" or poor crystal formation can occur.

Common IssueTroubleshooting Solutions
Compound "oils out" instead of crystallizing. The cooling rate may be too fast, or the solvent may not be ideal. Try re-heating the solution and allowing it to cool more slowly. If the problem persists, try a different solvent or a solvent mixture.
No crystals form upon cooling. The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization. Seeding the solution with a tiny crystal of the pure compound, if available, is also a very effective method.
Low recovery of the purified product. Too much solvent may have been used, leading to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is sufficiently cooled to maximize precipitation.
Crystals are colored. If the color is due to impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities.

Q3: My compound streaks on the TLC plate and gives broad peaks during column chromatography. How can I improve the separation?

A3: Streaking and broad peaks for amino-containing compounds on silica gel are often due to the basic nature of the amine interacting with the acidic silanol groups of the silica.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can provide different selectivity and reduce the strong interaction with basic compounds.

  • Sample Loading: Ensure you are not overloading the column. Dry-loading the sample onto a small amount of silica gel before adding it to the column can also improve the separation.

Purification Method Comparison

The choice of purification method depends on the initial purity of your crude product, the nature of the impurities, and the desired final purity and yield.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >99%50-80%Simple, cost-effective for large quantities, can yield very pure crystalline material.Not suitable for all compounds (e.g., oils), can have lower yields due to product solubility in the mother liquor.
Silica Gel Column Chromatography >98%70-90%Versatile for a wide range of compounds and impurities, good for separating compounds with different polarities.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Preparative HPLC >99.5%VariableHigh-resolution separation, suitable for very high purity requirements and for separating closely related compounds.Expensive, limited sample loading capacity, requires specialized equipment.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized for specific derivatives.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene) to find a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be effective. For this compound, ethanol or water can be good starting points.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

A reported purification of 3-amino-6-chloropyridazine by recrystallization followed by silica gel column chromatography resulted in a product with 98.76% purity and a yield of 90.63%.[4]

Protocol 2: Silica Gel Column Chromatography of a this compound Derivative

This protocol is a general procedure and should be optimized based on TLC analysis.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase that provides good separation between your desired product and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For aminopyridazines, a gradient of dichloromethane/methanol is often effective.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.

  • Elution: Begin eluting with the selected mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions as the eluent comes off the column.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflow for purifying this compound derivatives.

Purification_Decision_Tree start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) purity_check1 Check Purity (TLC, NMR, etc.) recrystallize->purity_check1 purity_check2 Check Purity (TLC, NMR, etc.) column_chrom->purity_check2 pure_product Pure Product purity_check1->pure_product Purity >98% needs_further_purification1 Needs Further Purification purity_check1->needs_further_purification1 Purity <98% purity_check2->pure_product Purity >98% needs_further_purification2 Needs Further Purification purity_check2->needs_further_purification2 Purity <98% needs_further_purification1->column_chrom needs_further_purification2->recrystallize If Solidifiable Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Analysis for Solvent System Optimization start->tlc pack_column 2. Pack Silica Gel Column tlc->pack_column load_sample 3. Load Sample (Dry or Wet) pack_column->load_sample elute 4. Elute with Optimized Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions 7. Pool Pure Fractions analyze_fractions->pool_fractions evaporate 8. Evaporate Solvent pool_fractions->evaporate dry 9. Dry Under Vacuum evaporate->dry end End: Purified Product dry->end

References

Technical Support Center: Purification of Polar Aminopyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of polar aminopyridazine compounds. The information is designed to address specific issues and provide practical solutions for laboratory work.

Troubleshooting Guide

This section addresses common issues encountered during the purification of polar aminopyridazine compounds in a direct question-and-answer format.

Question: My polar aminopyridazine shows poor peak shape (tailing or fronting) in chromatography. What is the cause and how can I fix it?

Answer: Poor peak shape is a common issue when purifying polar basic compounds like aminopyridazines. The primary causes are secondary ionic interactions, strong sample solvent effects, or column overload.[1]

  • Cause 1: Secondary Ionic Interactions: The basic amino groups on the pyridazine ring can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases. This leads to peak tailing.[1]

    • Solution 1: Increase Buffer Concentration: A higher concentration of a buffer, such as ammonium formate, in the mobile phase can mask the silanol groups, reducing these unwanted interactions.[1]

    • Solution 2: Adjust Mobile Phase pH: Controlling the pH is crucial. For basic compounds, using a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions and improved peak shape.[1]

  • Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly stronger (more polar in reversed-phase, less polar in HILIC) than the mobile phase can cause peak distortion.[1]

    • Solution: Dissolve your sample in a solvent that closely matches the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent necessary.[1]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.[1]

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

G start Poor Peak Shape (Tailing/Fronting) check_interactions Check for Secondary Interactions start->check_interactions check_solvent Evaluate Sample Solvent start->check_solvent check_load Assess Sample Load start->check_load cause_ionic Likely Cause: Ionic Interactions check_interactions->cause_ionic cause_solvent Likely Cause: Strong Solvent Effect check_solvent->cause_solvent cause_overload Likely Cause: Overload check_load->cause_overload solution_buffer Increase Buffer Conc. Adjust pH cause_ionic->solution_buffer solution_solvent Dissolve Sample in Mobile Phase cause_solvent->solution_solvent solution_load Reduce Injection Volume/Concentration cause_overload->solution_load end_node Improved Peak Shape solution_buffer->end_node solution_solvent->end_node solution_load->end_node

Troubleshooting workflow for poor peak shape.

Question: I am getting no or poor retention of my polar aminopyridazine in Reversed-Phase Chromatography (RPC). How can I improve it?

Answer: This is a very common challenge as highly polar compounds have weak interactions with the nonpolar stationary phase (like C18) used in RPC, causing them to elute in the void volume.[1][2] Here are several strategies to increase retention:

  • Strategy 1: Use an Ion-Pairing Reagent: For ionizable aminopyridazines, adding an ion-pairing reagent (e.g., an alkyl sulfonate for basic compounds) to the mobile phase can form a neutral ion-pair with your charged analyte.[1][3] This increases its hydrophobicity and enhances its affinity for the stationary phase.[1]

  • Strategy 2: Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to be more compatible with polar analytes and highly aqueous mobile phases, offering better retention than traditional C18 columns.[1]

  • Strategy 3: Switch to an Alternative Chromatographic Mode: If the above strategies fail, consider a different technique altogether. Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often more effective for highly polar compounds.[1]

Question: My compound streaks badly and gives low recovery when using a standard silica gel column. What should I do?

Answer: The basic nature of the aminopyridazine ring leads to very strong, sometimes irreversible, binding to the acidic silica gel, resulting in streaking and poor recovery.[4]

  • Solution 1: Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase. Triethylamine (typically 0.1-1%) or ammonia (by using an ammonia-saturated solvent) can cap the acidic silanol sites on the silica, reducing the strong adsorption of your basic compound.[4]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based support column.[4] Amine-functionalized silica columns can also be a good option for purifying basic compounds.[5][6]

Question: I am attempting to purify my aminopyridazine derivative by recrystallization, but it keeps "oiling out." What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) instead of a solid. This typically happens when the solution is highly supersaturated or cooled too quickly, especially if the boiling point of the solvent is higher than the melting point of the impure solid.[7]

  • Solution 1: Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules time to orient themselves into a crystal lattice.[1]

  • Solution 2: Use a Different Solvent or Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] You may need to screen various solvents or use a binary solvent system to find the optimal conditions.

  • Solution 3: Lower the Concentration: The compound may be too concentrated. Add a small amount of additional hot solvent to reduce the supersaturation.[4]

  • Solution 4: Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous pure batch to provide a nucleation site.[4]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally best for purifying polar aminopyridazines?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of the compound and its impurities.[1] However, for highly polar aminopyridazines, conventional reversed-phase chromatography is often challenging.[2] The following techniques are generally more successful:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino column) and an aqueous-organic mobile phase. It is an excellent alternative for compounds that are too polar for reversed-phase.[1][9]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and is very effective for purifying polar compounds, including basic amines.[10][11] It is often faster and uses less organic solvent than HPLC.[12]

  • Reversed-Phase with Special Columns/Additives: As mentioned in the troubleshooting guide, using polar-embedded columns or ion-pairing reagents can make reversed-phase viable.[1]

Q2: What are some common mobile phase additives used in SFC for purifying polar basic compounds?

A2: To improve peak shape and solubility for polar basic compounds in SFC, modifiers and additives are essential. Common choices include:

  • Co-solvents: Methanol is the most common organic modifier added to the CO2 mobile phase.[12]

  • Additives: Small amounts of basic additives like diethylamine, triethylamine, or isopropylamine are often used to improve the peak shape of basic compounds.[10][13] Ammonium acetate is also frequently used to promote the proper ionization state of the analytes and stationary phase.[10]

Q3: How can I improve the solubility of my polar aminopyridazine for purification?

A3: Poor solubility can hinder purification. The polar nature of the pyridazine ring can make these compounds difficult to dissolve in common organic solvents.[4]

  • Use More Polar Solvents: Try solvent systems containing dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with methanol.

  • Salt Formation: Converting your compound to a salt (e.g., a hydrochloride or trifluoroacetate salt) can significantly improve its solubility in polar solvents for purification. The free base can often be regenerated after purification if needed.[4]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Aminopyridazine Purification
TechniqueStationary PhaseMobile PhasePrincipleProsCons
Reversed-Phase (RPC) Non-polar (C18, C8)[14]Polar (Water/Acetonitrile/Methanol)[15]Hydrophobic Interactions[14]High versatility, good reproducibility.[15]Poor retention for very polar compounds.[2][16]
HILIC Polar (Silica, Amino, Diol)[9][17]Aqueous-Organic (High % Organic)[9]Analyte partitioning into an adsorbed water layer.[17]Excellent for highly polar compounds.[9][16]Can have longer equilibration times.
Normal-Phase (NPC) Polar (Silica, Alumina)[15]Non-polar (Hexane/Ethyl Acetate)[15]Polar InteractionsGood for separating isomers.Strong, irreversible adsorption of basic compounds on silica; requires basic modifiers.[1]
SFC Various (Similar to HPLC)[11]Supercritical CO2 + Organic Modifier[11]Polarity and VolatilityFast, reduced organic solvent use, good for chiral separations.[11][12]Requires specialized instrumentation.
Ion-Exchange (IEX) Charged (e.g., Dowex 50X8)[18]Aqueous Buffers[18]Electrostatic InteractionsExcellent for charged molecules, high capacity.[18]Requires salt gradients for elution, which may need to be removed.

Experimental Protocols

Protocol 1: Silica Gel Chromatography with a Basic Modifier

This protocol is designed to purify a basic aminopyridazine derivative on silica gel while minimizing peak tailing and product loss.

  • Mobile Phase Preparation: Prepare the desired mobile phase (e.g., Dichloromethane/Methanol). Add 0.5-1% triethylamine (TEA) to the solvent mixture to act as a basic modifier.

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase you plan to use. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top to prevent disturbance.[8]

  • Sample Loading: Dissolve the crude aminopyridazine compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

  • Elution: Begin elution with the prepared mobile phase. If a gradient is needed, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection & Analysis: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC). Analyze the collected fractions to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

G start Start: Crude Aminopyridazine step1 1. Prepare Mobile Phase with Basic Modifier (e.g., 1% TEA) start->step1 step2 2. Pack Silica Gel Column step1->step2 step3 3. Load Sample (Dry Load Recommended) step2->step3 step4 4. Elute with Mobile Phase step3->step4 step5 5. Collect & Analyze Fractions via TLC step4->step5 step6 6. Combine Pure Fractions & Evaporate Solvent step5->step6 end_node End: Purified Compound step6->end_node

Workflow for purification via silica gel chromatography.
Protocol 2: HILIC Purification

This protocol provides a general method for purifying a highly polar aminopyridazine using HILIC.

  • Column and Mobile Phase Selection:

    • Column: Select a HILIC column (e.g., bare silica, amide, or diol-bonded phase).

    • Mobile Phase A: Acetonitrile (or another suitable organic solvent).

    • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3-5).[2]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (typically high organic, e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. This is critical to prevent peak distortion.

  • Injection and Elution: Inject the sample. Elute the compound using a gradient that gradually increases the percentage of the aqueous phase (Mobile Phase B). This will decrease the mobile phase's polarity and elute the retained polar compounds.

  • Fraction Collection and Isolation: Collect fractions corresponding to the desired peak. Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the purified solid product.[8]

Protocol 3: Recrystallization

This protocol outlines the steps for purifying a solid aminopyridazine derivative by recrystallization.

  • Solvent Selection: Choose a solvent that dissolves the compound when hot but sparingly at room temperature. Use small-scale tests to find the ideal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[4]

References

preventing homo-coupling side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to pyridazine synthesis, with a specific focus on preventing homo-coupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyridazine core?

The synthesis of the pyridazine ring system can be broadly categorized into two main approaches:

  • Cyclization Reactions: This is a fundamental method that involves the construction of the pyridazine ring from acyclic precursors. A common strategy is the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine or its derivatives.[1][2][3]

  • Functionalization of Pre-existing Pyridazine Rings: This approach involves modifying a pre-synthesized pyridazine core, often through metal-catalyzed cross-coupling reactions. This is a versatile method for introducing a wide range of substituents. Common cross-coupling reactions used for this purpose include the Suzuki-Miyaura, Stille, and Sonogashira reactions.[4]

Q2: What is homo-coupling in the context of pyridazine synthesis, and why is it a problem?

Homo-coupling is a common side reaction in cross-coupling methodologies where two identical molecules of a starting material couple with each other, rather than with the intended reaction partner. In pyridazine synthesis, this typically occurs during the functionalization of a halopyridazine, leading to the formation of a bipyridazine, or during the coupling of a pyridazine-boronic acid/ester, resulting in the formation of a symmetrical biaryl. This side reaction consumes starting materials, reduces the yield of the desired product, and complicates the purification process.

Q3: How does the electronic nature of the pyridazine ring affect cross-coupling reactions and the potential for homo-coupling?

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron-deficient nature can be advantageous in palladium-catalyzed cross-coupling reactions as it facilitates the oxidative addition of the palladium catalyst to a carbon-halogen bond on the pyridazine ring.[3] This is often the rate-limiting step in the catalytic cycle. However, the nitrogen atoms in the pyridazine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The propensity for homo-coupling is influenced by a delicate balance of factors in the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination.

Troubleshooting Guide: Preventing Homo-coupling Side Reactions

This guide addresses specific issues you might encounter during the synthesis of functionalized pyridazines via cross-coupling reactions.

Issue 1: Significant formation of homo-coupled byproduct from your boronic acid/ester in a Suzuki-Miyaura coupling.

Possible Causes & Solutions:

Potential Cause Recommended Solution Explanation
Presence of Oxygen Rigorously degas all solvents and reagents and maintain the reaction under an inert atmosphere (Nitrogen or Argon).Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which is known to facilitate the homo-coupling of boronic acids.[5][6][7]
Issues with Palladium Catalyst Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate.In-situ reduction of Pd(II) sources can sometimes be inefficient, leading to residual Pd(II) that promotes homo-coupling. A pre-formed Pd(0) catalyst or a mild reducing agent minimizes the concentration of free Pd(II).[6]
Inefficient Transmetalation Optimize the base and solvent system. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).The choice of base and ligand is critical for efficient transmetalation. Bulky ligands can accelerate this step and shield the palladium center, disfavoring side reactions.[8]
Boronic Acid Instability Use freshly prepared boronic acids or more stable derivatives like pinacol esters or MIDA boronates.Boronic acids can be unstable and prone to degradation, which can lead to homo-coupling. Their ester derivatives are generally more stable.
High Concentration of Boronic Acid Employ slow addition of the boronic acid reagent to the reaction mixture.Maintaining a low concentration of the boronic acid throughout the reaction can suppress the rate of its homo-coupling.
Issue 2: Formation of diyne byproduct (Glaser coupling) in a Sonogashira coupling reaction.

Possible Causes & Solutions:

Potential Cause Recommended Solution Explanation
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol.The copper(I) co-catalyst is a known promoter of the oxidative homo-coupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[9][10]
Presence of Oxygen If using a copper-catalyzed system, ensure a strictly inert atmosphere. A reducing atmosphere (e.g., H₂/N₂) can also be employed.Oxygen is a key component in the mechanism of Glaser coupling.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine with Minimized Homo-coupling

This protocol is adapted from the synthesis of thienylpyridazines and incorporates best practices to minimize homo-coupling.[1][11]

Reagents and Solvent Preparation:

  • Ensure the halopyridazine, boronic acid or ester, palladium catalyst, ligand, and base are of high purity and dry.

  • Use anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF). Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles.

Reaction Setup (under inert atmosphere):

  • To a dry Schlenk flask, add the halopyridazine (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) if required.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

Reaction Execution:

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from any homo-coupled byproducts.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Halopyridazine

This protocol is based on established copper-free Sonogashira methodologies.[12][13][14]

Reagents and Solvent Preparation:

  • Ensure the halopyridazine, terminal alkyne, palladium catalyst, ligand, and base are of high purity and dry.

  • Use an anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile).

Reaction Setup (under inert atmosphere):

  • To a dry Schlenk flask, add the halopyridazine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the terminal alkyne (1.5 equiv.) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

Reaction Execution:

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting start High Homo-coupling in Suzuki Reaction check_oxygen Is the reaction under strictly inert atmosphere? start->check_oxygen check_catalyst Are you using a pre-formed Pd(0) catalyst? check_oxygen->check_catalyst Yes solution_degas Degas solvents and reagents. Use Schlenk techniques. check_oxygen->solution_degas No check_ligand Are you using a bulky, electron-rich ligand? check_catalyst->check_ligand Yes solution_catalyst Use a pre-formed Pd(0) catalyst or add a mild reducing agent. check_catalyst->solution_catalyst No check_boronic_acid Is the boronic acid derivative stable? check_ligand->check_boronic_acid Yes solution_ligand Screen bulky phosphine ligands (e.g., SPhos, XPhos). check_ligand->solution_ligand No solution_boronic_acid Use boronic pinacol esters or MIDA boronates. check_boronic_acid->solution_boronic_acid No

Caption: Troubleshooting logic for addressing homo-coupling in Suzuki-Miyaura reactions of pyridazines.

Sonogashira_Troubleshooting start Diyne Formation in Sonogashira Reaction check_copper Are you using a copper co-catalyst? start->check_copper check_atmosphere Is the reaction under a strictly inert atmosphere? check_copper->check_atmosphere No solution_copper_free Switch to a copper-free Sonogashira protocol. check_copper->solution_copper_free Yes solution_atmosphere Ensure rigorous exclusion of oxygen. Consider a reducing atmosphere. check_atmosphere->solution_atmosphere No

Caption: Troubleshooting guide for preventing diyne formation in Sonogashira couplings.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Prepare High-Purity Reagents prep_solvent 2. Degas Anhydrous Solvent prep_reagents->prep_solvent setup 3. Assemble Reaction Under Inert Gas prep_solvent->setup execute 4. Heat and Stir setup->execute monitor 5. Monitor Progress (TLC/LC-MS) execute->monitor workup 6. Quench and Extract monitor->workup purify 7. Column Chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions to synthesize functionalized pyridazines.

References

Technical Support Center: Strategies for 6-Amino-3-chloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 6-Amino-3-chloropyridazine in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors. The carbon-chlorine (C-Cl) bond is inherently stronger and less reactive than corresponding carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, making the initial oxidative addition step to the palladium catalyst more difficult. Additionally, the presence of the amino group, an electron-donating group, can further modulate the electronic properties of the pyridazine ring, impacting its reactivity. The nitrogen atoms in the pyridazine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

Q2: What are the most common cross-coupling reactions performed with this compound?

A2: The most common and synthetically useful cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1] These reactions are pivotal for the synthesis of a wide range of derivatives used in pharmaceutical and materials science research.[2]

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). For volatile compounds, Gas Chromatography (GC) or GC-MS may be suitable. These methods allow for the tracking of the consumption of starting material and the formation of the desired product.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low or no conversion of this compound in a Suzuki-Miyaura coupling reaction.

Potential CauseSuggested Solution
Inactive Catalyst The active Pd(0) species may not have formed or has been deactivated. Use a fresh batch of a palladium precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃. For challenging substrates like this, consider using more robust, electron-rich, and bulky phosphine ligands like SPhos or XPhos.[3]
Inappropriate Ligand Standard ligands like PPh₃ may be ineffective. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[4]
Incorrect Base The base is crucial for activating the boronic acid. For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. The solubility of the base is also important; ensure it is appropriate for the chosen solvent system.[4]
Low Reaction Temperature The C-Cl bond activation is often the rate-determining step and typically requires higher temperatures (80-110 °C) to proceed efficiently.[4]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3]
Poor Quality Reagents Ensure the purity of this compound and the boronic acid, as impurities can inhibit the catalyst.[3]

Problem: Significant formation of byproducts.

Potential CauseSuggested Solution
Homocoupling of Boronic Acid This can be caused by high catalyst loading or elevated temperatures. Reduce the amount of palladium catalyst and optimize the temperature to the minimum required for product formation.[3]
Protodeboronation of Boronic Acid The boronic acid can be hydrolyzed, especially in the presence of water. Use anhydrous solvents and consider a non-aqueous base. If water is necessary, its amount should be carefully controlled.[5]
Dehalogenation of Starting Material The presence of water or other protic impurities can lead to the replacement of the chlorine atom with hydrogen. Use anhydrous solvents and ensure all reagents are dry. Monitor the reaction closely and stop it once the starting material is consumed.[3]
Summary of Suzuki-Miyaura Reaction Conditions & Yields
Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O80Good[6]
Arylboronic acidsPd(0)----22-65[7]
n-Propylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃1,4-Dioxane/H₂O80-100-[3]

Note: "Good" indicates a successful reaction as reported in the literature without a specific yield provided. Yields can vary significantly based on the specific boronic acid and reaction conditions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Poor reactivity of this compound in Buchwald-Hartwig amination.

Potential CauseSuggested Solution
Catalyst Inhibition The nitrogen atoms of the pyridazine ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can mitigate this issue.[8]
Inappropriate Ligand The choice of ligand is critical. For heteroaryl chlorides, bulky biarylphosphine ligands such as Xantphos or XPhos are often effective.[9]
Base Selection Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures or longer reaction times.[10]
Solvent Effects Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are crucial for success. Ensure they are properly degassed.[9]
Amine Substrate Reactivity The nature of the amine coupling partner plays a significant role. Primary amines, secondary amines, and amides may require different optimized conditions (ligand, base, temperature).
Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd₂(dba)₃ is a direct source of Pd(0).
Ligand Xantphos (4-10 mol%) or XPhos (4-10 mol%)Bulky phosphine ligands are generally effective for heteroaryl chlorides.[9]
Base NaOtBu (1.2-1.5 equiv) or Cs₂CO₃ (1.5-2.0 equiv)NaOtBu often leads to higher reaction rates.[10]
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.[9]
Temperature 80-110 °CMonitor reaction progress by TLC or LC-MS.[9]

Experimental Protocols & Workflows

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the sealed reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

General Catalytic Cycle for Cross-Coupling Reactions

The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps, beginning with the activation of the palladium catalyst.

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Cl)L_n Pd0->OA_complex Oxidative Addition (Ar-Cl) TM_step Transmetalation (Suzuki) or Amine Coordination (Buchwald) OA_complex->TM_step Base RE_complex Ar-Pd(II)(Nu)L_n TM_step->RE_complex [Nu-M] or Amine RE_complex->Pd0 Reductive Elimination Product Product RE_complex->Product Ar-Nu (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic for Low Reaction Yield

This diagram outlines a logical approach to troubleshooting low-yielding cross-coupling reactions with this compound.

Troubleshooting_Logic Start Low or No Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Inactive_Catalyst - Use fresh Pd source - Screen bulky, e--rich ligands - Ensure inert atmosphere Check_Catalyst->Inactive_Catalyst No Check_Reagents Are reagents pure? Check_Conditions->Check_Reagents Yes Wrong_Conditions - Increase temperature - Screen different bases - Check solvent choice Check_Conditions->Wrong_Conditions No Check_Byproducts Are byproducts being formed? Check_Reagents->Check_Byproducts Yes Impure_Reagents - Purify starting materials - Use anhydrous solvents Check_Reagents->Impure_Reagents No Homocoupling Reduce catalyst loading Check_Byproducts->Homocoupling Homocoupling Dehalogenation Use anhydrous conditions Check_Byproducts->Dehalogenation Dehalogenation

Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 6-Substituted-3-Aminopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyridazine scaffold is a crucial pharmacophore in medicinal chemistry, valued for its role in developing a range of therapeutic agents. Understanding the structural nuances of this heterocyclic system is paramount for rational drug design and development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for elucidating the electronic environment of the pyridazine core, with the chemical shifts and coupling constants of the ring protons being particularly sensitive to the nature of substitution at the 6-position.

This guide offers a comparative analysis of the ¹H NMR characteristics of a series of 6-substituted-3-aminopyridazines. By presenting key experimental data and a detailed protocol, this document aims to serve as a practical resource for researchers engaged in the synthesis and characterization of novel pyridazine-based compounds.

Comparative ¹H NMR Data of 6-Substituted-3-Aminopyridazines

The electronic properties of the substituent at the 6-position significantly influence the chemical shifts of the pyridazine ring protons (H-4 and H-5). The following table summarizes the ¹H NMR data for a selection of 6-substituted-3-aminopyridazines, illustrating the impact of electron-donating and electron-withdrawing groups on the proton chemical shifts.

Substituent (R)SolventChemical Shift δ (ppm) H-4Chemical Shift δ (ppm) H-5Coupling Constant J (Hz) H4-H5Chemical Shift δ (ppm) NH₂
-ClDMSO-d₆6.837.369.36.63 (bs)
-OCH₃CDCl₃6.81 (m)6.81 (m)Not Resolved4.62 (br s)
-CH₃CDCl₃~7.38~7.40~8.6Not specified
-PropylCDCl₃~6.90~7.20~9.0Not specified

Note: The data presented is compiled from various sources. The chemical shifts for the -CH₃ and -Propyl derivatives are predicted or derived from similar structures and may vary depending on experimental conditions.

Analysis of Substituent Effects

The data reveals a clear trend in the chemical shifts of the H-4 and H-5 protons based on the electronic nature of the 6-substituent. The electron-withdrawing chloro group deshields both protons, shifting them downfield. Conversely, electron-donating groups would be expected to shield these protons, shifting them upfield. The coupling constant between H-4 and H-5 is consistently in the range of 8-9 Hz, which is characteristic of ortho-coupling in a six-membered aromatic ring.

Experimental Protocol for ¹H NMR Analysis

The following is a generalized protocol for the ¹H NMR characterization of 6-substituted-3-aminopyridazines.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid 6-substituted-3-aminopyridazine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The ¹H NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to elucidate the spin-spin coupling relationships between protons.

Visualization of the 3-Aminopyridazine Scaffold

The following diagram illustrates the general structure of a 6-substituted-3-aminopyridazine, with the key protons numbered for easy reference in the ¹H NMR data table and discussion.

Caption: General structure of a 6-substituted-3-aminopyridazine.

Interpreting Mass Spectrometry Data for Novel Pyridazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comparative overview of mass spectrometry techniques for the characterization of new pyridazine derivatives, complete with experimental data and detailed protocols to aid in the selection of the most appropriate analytical approach.

The pyridazine core is a key pharmacophore in a multitude of biologically active molecules. As medicinal chemistry efforts continue to generate novel pyridazine-based compounds, robust and efficient analytical methods for their characterization are essential. Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight and structure of these new chemical entities. This guide compares the performance of common high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—and discusses the application of different ionization techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of novel pyridazine compounds.

Performance Comparison of High-Resolution Mass Analyzers: Q-TOF vs. Orbitrap

The choice of mass analyzer significantly impacts the quality of data obtained for novel compound identification. Q-TOF and Orbitrap mass spectrometers are two of the most powerful and widely used platforms for this purpose. Each possesses distinct advantages and disadvantages in terms of mass accuracy, resolution, sensitivity, and scan speed.

ParameterQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Accuracy Typically 1-2 ppm with external calibration. Requires frequent calibration for optimal performance.Sub-ppm mass accuracy is routinely achievable, offering higher confidence in elemental composition determination.[1]
Resolution Routinely provides resolution in the range of 30,000 to 50,000 (FWHM).Offers significantly higher resolution, often ranging from 70,000 to over 240,000 (FWHM), enabling the separation of isobaric interferences.[2][3]
Sensitivity Generally considered to have a better dynamic range and is less susceptible to space-charge effects, which can be advantageous for quantifying low-abundance ions in complex matrices.[2]Can achieve very high sensitivity, particularly for targeted analyses in SIM or PRM modes.[4] However, the C-trap can be susceptible to space-charge effects when analyzing complex mixtures, potentially limiting the detection of low-abundance ions.
Scan Speed Faster scan speeds make it highly compatible with fast chromatography techniques like UHPLC, allowing for the acquisition of a sufficient number of data points across narrow chromatographic peaks.[3]Scan speed is inversely proportional to resolution; higher resolution settings result in slower scan times.[1] This can be a limitation for high-throughput applications.
Isotopic Fidelity Generally provides excellent isotopic fidelity, which is crucial for accurate elemental composition determination.[1]Isotopic fidelity can decrease at very high-resolution settings.[1]
Cost & Maintenance Generally lower initial purchase price and maintenance costs compared to Orbitrap systems.Higher initial investment and potentially more complex maintenance requirements.[1]

Ionization Techniques for Pyridazine Analysis: ESI and MALDI

The selection of an appropriate ionization technique is critical for generating high-quality mass spectra of novel pyridazine compounds. Electrospray ionization (ESI) is the most common technique for compounds amenable to liquid chromatography, while MALDI offers a valuable alternative, particularly for high-throughput screening.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for the analysis of polar to moderately polar pyridazine derivatives. It typically generates protonated molecules [M+H]+ in positive ion mode, which is common for nitrogen-containing heterocyclic compounds.

Typical ESI-MS/MS Fragmentation of Substituted Pyridazines:

The fragmentation of the pyridazine ring in ESI-MS/MS often involves characteristic neutral losses and ring cleavages. The substitution pattern on the pyridazine core significantly influences the fragmentation pathways.

Precursor IonCollision EnergyMajor Fragment Ions (m/z)Putative Neutral Loss/Fragment Structure
Substituted Pyridazine [M+H]+Low to Medium[M+H - N2]+Loss of molecular nitrogen
[M+H - HCN]+Loss of hydrogen cyanide
[M+H - R-CN]+Loss of a nitrile-containing substituent
Various substituent-specific lossesCleavage of bonds on the substituent
Fused Pyridazino-indole [M+H]+MediumCross-ring cleavage fragmentsCleavage of the pyridazine ring
Loss of substituents (e.g., -NO2)Loss of nitro group
Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules with minimal fragmentation. While traditionally used for large biomolecules, its application for small molecule analysis is growing. For pyridazine compounds, MALDI can be a rapid screening tool, as it does not require chromatographic separation.

Considerations for MALDI Analysis of Pyridazines:

  • Matrix Selection: The choice of matrix is crucial for successful MALDI analysis of small molecules. Common matrices for small molecule analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[5] The selection should be based on the analyte's properties to ensure efficient energy transfer and ionization. For N-heterocyclic compounds, matrices that promote protonation are generally preferred.

  • Sample Preparation: Proper co-crystallization of the analyte with the matrix is key to obtaining high-quality spectra. The dried-droplet method is a common and straightforward technique for sample preparation.

Experimental Protocols

ESI-MS/MS Analysis of a Novel Pyridazine Compound

This protocol outlines a general procedure for the analysis of a novel pyridazine derivative using a Q-TOF or Orbitrap mass spectrometer coupled to a liquid chromatography system.

  • Sample Preparation:

    • Dissolve the purified pyridazine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically suitable for the separation of pyridazine derivatives.

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase should be developed to ensure good separation and peak shape.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument and flow rate (e.g., 600-800 L/hr and 350-450 °C).

    • Acquisition Mode:

      • Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 100-1000) to determine the accurate mass of the precursor ion.

      • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. For DDA, select the most intense ions from the full scan for fragmentation.

    • Collision Energy: Apply a stepped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

MALDI-TOF MS Analysis of a Novel Pyridazine Compound

This protocol provides a general guideline for the MALDI-TOF analysis of a novel pyridazine compound.

  • Sample and Matrix Preparation:

    • Analyte Solution: Dissolve the pyridazine compound in a suitable volatile solvent (e.g., acetonitrile, methanol, or THF) to a concentration of approximately 1 mg/mL.

    • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., CHCA or DHB) in a solvent mixture such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting (Dried-Droplet Method):

    • On a clean MALDI target plate, spot 0.5-1 µL of the matrix solution.

    • Immediately add 0.5-1 µL of the analyte solution to the matrix droplet.

    • Allow the mixture to air-dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.

  • Mass Spectrometry Acquisition:

    • Instrument: MALDI-TOF or TOF/TOF mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Laser: Nitrogen laser (337 nm) is commonly used.

    • Laser Fluence: Adjust the laser power to the minimum necessary to obtain good signal intensity and minimize fragmentation.

    • Mass Range: Set a mass range appropriate for the expected molecular weight of the pyridazine compound.

    • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known masses.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental process and the biological context of novel compounds is crucial. The following diagrams, generated using Graphviz, illustrate a typical mass spectrometry workflow for pyridazine analysis and a simplified signaling pathway where pyridazine derivatives have shown activity.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation Compound Novel Pyridazine Compound Dissolution Dissolution in Solvent Compound->Dissolution Dilution Dilution Dissolution->Dilution LC Liquid Chromatography (for ESI) Dilution->LC MALDI_Spotting MALDI Plate Spotting Dilution->MALDI_Spotting Ionization Ionization Source (ESI or MALDI) LC->Ionization MALDI_Spotting->Ionization Mass_Analyzer Mass Analyzer (Q-TOF or Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector MS1 MS1 Spectrum (Accurate Mass) Detector->MS1 MS2 MS/MS Spectrum (Fragmentation Pattern) Detector->MS2 Structure Structural Elucidation MS1->Structure MS2->Structure

MS Workflow for Pyridazine Analysis

Pyridazine_Signaling_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_signaling_cascade Signaling Cascade cluster_cellular_response Cellular Response cluster_drug_target Therapeutic Intervention Stimuli e.g., LPS, Cytokines TNFa TNF-α Stimuli->TNFa IL6 IL-6 Stimuli->IL6 COX COX Enzymes Stimuli->COX Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Thromboxane Thromboxane A2 COX->Thromboxane Thromboxane->Inflammation Pyridazine Novel Pyridazine Compound Pyridazine->TNFa Inhibition Pyridazine->IL6 Inhibition Pyridazine->Thromboxane Inhibition

Pyridazine Compounds in Anti-inflammatory Signaling

Conclusion

The successful interpretation of mass spectrometry data for novel pyridazine compounds hinges on a systematic approach that considers the interplay between the analyte's properties, the choice of ionization technique, and the performance characteristics of the mass analyzer. For comprehensive structural elucidation, high-resolution mass spectrometry is indispensable. Orbitrap analyzers generally offer superior mass accuracy and resolution, which is critical for unambiguous elemental composition determination. In contrast, Q-TOF instruments provide faster scan speeds, making them well-suited for coupling with high-throughput liquid chromatography. Both ESI and MALDI are viable ionization techniques for pyridazines, with ESI being the method of choice for LC-amenable compounds and MALDI serving as a valuable tool for rapid screening. By leveraging the information and protocols provided in this guide, researchers can more effectively and confidently characterize novel pyridazine derivatives, accelerating the pace of drug discovery and development.

References

Spectroscopic Validation of 6-Amino-3-chloropyridazine Derivative Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Among these, pyridazine derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry. The successful synthesis of any new compound, such as a 6-Amino-3-chloropyridazine derivative, is contingent upon rigorous structural confirmation. This guide provides a comparative overview of standard spectroscopic techniques used to validate the synthesis of a representative this compound derivative, offering detailed experimental protocols and data interpretation.

Synthesis Overview

A common route for synthesizing this compound derivatives involves the nucleophilic substitution of a chlorine atom on a dichloropyridazine precursor. For instance, the reaction of 3,6-dichloropyridazine with a primary or secondary amine in a suitable solvent yields the corresponding 6-substituted-amino-3-chloropyridazine derivative.[1][2] Validating the successful substitution and confirming the regiochemistry is paramount.

Core Spectroscopic Validation Techniques

A multi-faceted approach employing several spectroscopic methods is essential for the unambiguous structural elucidation of the synthesized derivative. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.

  • ¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a typical this compound derivative, one would expect to see distinct signals for the protons on the pyridazine ring and the attached amino group. The coupling pattern between adjacent ring protons is critical for confirming the substitution pattern.

  • ¹³C NMR Spectroscopy : This method identifies the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and providing insights into their chemical environment (e.g., aromatic, aliphatic).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] By measuring the absorption of infrared radiation, characteristic vibrations of specific bonds can be observed. For a this compound derivative, key absorptions would include N-H stretching vibrations from the amino group and C=C/C=N stretching vibrations characteristic of the aromatic pyridazine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.[5] For a chlorine-containing compound, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom.

Comparative Data Presentation

To illustrate the validation process, the following tables summarize the expected spectroscopic data for a synthesized model compound, 6-(benzylamino)-3-chloropyridazine , and compare it with the starting material, 3,6-dichloropyridazine .

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
3,6-Dichloropyridazine 7.65s2HH-4, H-5
6-(benzylamino)-3-chloropyridazine 7.30 - 7.45m5HPhenyl-H
7.25d, J = 9.2 Hz1HH-5
6.80d, J = 9.2 Hz1HH-4
5.50br s1HNH
4.65d, J = 5.6 Hz2HCH₂

Comparison Note: The single peak of the symmetric 3,6-dichloropyridazine is replaced by two distinct doublets for the H-4 and H-5 protons in the product, confirming the mono-substitution. The appearance of signals for the benzyl group further supports the successful reaction.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
3,6-Dichloropyridazine 152.0C-3, C-6
130.0C-4, C-5
6-(benzylamino)-3-chloropyridazine 158.0C-6
148.0C-3
138.0Phenyl C (quat.)
129.0, 128.5, 127.8Phenyl CH
127.5C-5
115.0C-4
48.0CH₂

Comparison Note: The product shows a greater number of distinct carbon signals, consistent with its lower symmetry compared to the starting material.

Table 3: Comparative IR Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
3,6-Dichloropyridazine ~1560, 1410C=N, C=C stretch (ring)
~780C-Cl stretch
6-(benzylamino)-3-chloropyridazine ~3350N-H stretch
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1600, 1570, 1450C=N, C=C stretch (ring)
~790C-Cl stretch

Comparison Note: The most significant difference is the appearance of a prominent N-H stretching band in the product, providing clear evidence for the introduction of the amino group.

Table 4: Comparative Mass Spectrometry Data (EI)

Compoundm/z (Relative Intensity %)Assignment
3,6-Dichloropyridazine 148 (100), 150 (65), 152 (10)M⁺, M⁺+2, M⁺+4
6-(benzylamino)-3-chloropyridazine 219 (100), 221 (33)M⁺, M⁺+2
91 (85)[C₇H₇]⁺ (benzyl fragment)

Comparison Note: The molecular ion peak shifts from m/z 148 (for two chlorines) to 219 (for one chlorine and a benzylamino group), confirming the substitution. The isotopic pattern changes from indicating two chlorine atoms (M, M+2, M+4) to one chlorine atom (M, M+2).

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

1. NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and accumulation of 1024-2048 scans.

2. IR Spectroscopy

  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder directly onto the ATR crystal.

  • Acquisition : Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

3. Mass Spectrometry

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Acquisition : Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet. For Electron Impact (EI) ionization, a 70 eV electron beam is typically used. Acquire data over a mass range of m/z 50-500.

Visualization of Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_confirmation Data Analysis start 3,6-Dichloropyridazine + Amine reaction Nucleophilic Substitution start->reaction crude Crude Product reaction->crude purify Purification (e.g., Chromatography) crude->purify product Purified Derivative purify->product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir ms MS product->ms confirm Structure Confirmed nmr->confirm ir->confirm ms->confirm

Caption: Experimental workflow from synthesis to spectroscopic validation.

G cluster_data Spectroscopic Evidence Structure Proposed Structure: This compound Derivative HNMR ¹H NMR - Correct proton count - Expected splitting patterns - Confirms regiochemistry Structure->HNMR CNMR ¹³C NMR - Correct carbon count - Confirms carbon framework Structure->CNMR IR IR Spectroscopy - Presence of key functional groups (e.g., N-H stretch) Structure->IR MS Mass Spectrometry - Correct Molecular Weight - Cl isotopic pattern (M, M+2) Structure->MS Conclusion Unambiguous Structure Confirmation HNMR->Conclusion CNMR->Conclusion IR->Conclusion MS->Conclusion

Caption: Logical relationship of spectroscopic data for structure confirmation.

References

Pyridazine vs. Pyrimidine Scaffolds in Drug Design: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a pivotal decision in the drug design and discovery process. Both pyridazine and pyrimidine are six-membered aromatic rings containing two nitrogen atoms, and are considered "privileged structures" in medicinal chemistry. Their derivatives have led to a multitude of approved drugs and clinical candidates across various therapeutic areas. This guide provides an objective, data-driven comparison of the biological activities of pyridazine and pyrimidine scaffolds, offering insights into their respective strengths and potential applications in drug development.

At a Glance: Pyridazine vs. Pyrimidine

FeaturePyridazinePyrimidine
Core Structure Six-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazine)Six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 (1,3-diazine)
Key Biological Activities Anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, cardiotonic, and more.[1]Anticancer, anti-inflammatory, antimicrobial, antiviral, antimalarial, and more.[2][3][4]
Notable Drug Examples Minaprine (antidepressant), Hydralazine (antihypertensive)Imatinib (anticancer), Rosuvastatin (lipid-lowering), Zidovudine (antiviral)[2]

Quantitative Comparison of Biological Activity

Direct head-to-head comparisons of the biological activity of pyridazine and pyrimidine derivatives in the same study are not abundant in publicly available literature. However, a comparative study on anti-inflammatory agents provides valuable quantitative insights.

Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

A study by Sroor et al. (2025) synthesized and evaluated a series of pyridine and pyrimidine derivatives for their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] The half-maximal inhibitory concentration (IC50) values are presented below.

Compound ClassRepresentative CompoundIC50 (µM) for NO Inhibition
Pyridine7a 76.6
Pyridine7f 96.8
Pyrimidine9a 83.1
Pyrimidine9d 88.7

Data sourced from Sroor et al., 2025.[1]

In this specific study, the most potent pyridine derivative (7a ) exhibited a slightly lower IC50 value compared to the most potent pyrimidine derivatives (9a and 9d ), suggesting a modest advantage for the pyridine scaffold in this particular chemical series for NO inhibition.[1]

Signaling Pathways in Biological Activity

The diverse biological effects of pyridazine and pyrimidine derivatives stem from their ability to interact with a wide array of biological targets, thereby modulating key signaling pathways involved in disease pathogenesis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Both pyridazine and pyrimidine derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway.

NF_kappaB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Ub Ubiquitination IκBα->Ub NF-κB->IκBα DNA DNA NF-κB->DNA translocates to nucleus Proteasome Proteasome Ub->Proteasome degradation Pyridazine_Pyrimidine Pyridazine/ Pyrimidine Derivatives Pyridazine_Pyrimidine->IKK_complex inhibit Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway and potential inhibition by pyridazine and pyrimidine derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer.

MAPK_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Kinase_Inhibitors Pyridazine/ Pyrimidine Kinase Inhibitors Kinase_Inhibitors->Raf Kinase_Inhibitors->MEK

Caption: Overview of the MAPK/ERK signaling pathway, a common target for pyridazine and pyrimidine-based kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyridazine and pyrimidine derivatives.

MTT Cytotoxicity Assay

This assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compound dilutions B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Solubilize formazan (e.g., with DMSO) F->G H Measure absorbance (~570nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridazine and pyrimidine derivatives) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting a dose-response curve.

Nitric Oxide (NO) Assay (Griess Test)

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with pro-inflammatory stimuli (e.g., LPS) in the presence or absence of various concentrations of the test compounds. Incubate for a specified period (e.g., 24 hours).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the stimulated, untreated control.

In Vitro Kinase Inhibition Assay

This is a general protocol for a biochemical assay to determine the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare an ATP solution at a concentration close to the Km value for the specific kinase.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The detection method will vary depending on the assay format (e.g., radiometric, fluorescence-based, or luminescence-based). Follow the specific protocol for the chosen detection technology to quantify kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Both pyridazine and pyrimidine scaffolds are highly versatile and have proven to be invaluable in the development of a wide range of therapeutic agents. The choice between these two heterocycles in a drug design program will ultimately depend on the specific biological target and the desired structure-activity relationship (SAR). While pyrimidine derivatives are arguably more prevalent in currently marketed drugs, the broad spectrum of biological activities reported for pyridazine-containing compounds underscores their significant therapeutic potential. The direct comparative data on anti-inflammatory activity presented here suggests that subtle differences in the scaffold can influence potency. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two important heterocyclic systems in various therapeutic contexts. This guide provides a foundational framework for researchers to embark on such comparative investigations.

References

A Comparative Guide to the Reactivity of 6-Amino-3-chloropyridazine and 3-amino-6-bromopyridazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and medicinal chemistry, the functionalization of pyridazine scaffolds is a cornerstone for the development of novel therapeutic agents. The selection of appropriately substituted pyridazine building blocks is critical for the efficiency and success of synthetic routes. This guide provides a comprehensive and objective comparison of the reactivity of two closely related isomers: 6-Amino-3-chloropyridazine and 3-amino-6-bromopyridazine.

Understanding the nuanced differences in their chemical behavior in key synthetic transformations is paramount for researchers, scientists, and drug development professionals. This comparison will focus on three pivotal reaction types widely employed in drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The analysis is supported by established principles of chemical reactivity and available experimental data.

Theoretical Underpinnings of Reactivity

The reactivity of these aminohalopyridazines is governed by a combination of factors, including the nature of the halogen atom, the electronic effects of the amino group, and the inherent electronic properties of the pyridazine ring.

  • Nature of the Halogen: The carbon-halogen bond strength decreases in the order C-Cl > C-Br. Consequently, the carbon-bromine bond is weaker and generally more susceptible to cleavage, leading to higher reactivity for the bromo-substituted pyridazine in reactions where C-X bond scission is the rate-determining step, such as in palladium-catalyzed cross-coupling reactions.

  • Electronic Effects: The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates nucleophilic attack on the ring. The amino group is an electron-donating group through resonance, which can modulate the overall electron density of the ring and influence the reactivity at different positions.

  • Positional Isomerism: In both isomers, the halogen and amino groups are positioned at the 3 and 6 positions. These positions are electronically distinct due to their proximity to the ring nitrogen atoms, which can influence the stability of reaction intermediates and transition states.

Comparative Reactivity in Key Synthetic Transformations

A detailed comparison of the reactivity of this compound and 3-amino-6-bromopyridazine in three major classes of reactions is presented below.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces the halide on the pyridazine ring. The rate of this reaction is highly dependent on the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.

This compound: The chlorine atom at the 3-position is ortho to one of the ring nitrogens and para to the other. This positioning allows for effective delocalization and stabilization of the negative charge during nucleophilic attack.

3-amino-6-bromopyridazine: Similarly, the bromine atom at the 6-position is also ortho and para to the ring nitrogens, providing good stabilization for the intermediate.

The primary differentiator in SNAr reactivity between these two isomers is the nature of the leaving group. Generally, in SNAr reactions on heteroaromatic rings, the reactivity follows the order I > Br > Cl > F. Therefore, 3-amino-6-bromopyridazine is expected to be more reactive than this compound in SNAr reactions , assuming the rate-determining step is the departure of the leaving group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, forming a new carbon-carbon bond. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

As the C-Br bond is weaker than the C-Cl bond, 3-amino-6-bromopyridazine is anticipated to exhibit higher reactivity in Suzuki-Miyaura coupling reactions compared to this compound. This translates to potentially milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-analogue.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an organic halide. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-X bond is a crucial step in the catalytic cycle.

For the same reasons outlined for the Suzuki-Miyaura coupling, 3-amino-6-bromopyridazine is expected to be the more reactive substrate in Buchwald-Hartwig amination reactions .

Quantitative Data Presentation

The following tables summarize available quantitative data for the Suzuki-Miyaura coupling of this compound. Direct comparative data for 3-amino-6-bromopyridazine under identical conditions is limited in the literature; however, the provided data for the chloro-analogue serves as a useful benchmark.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Amino-3-phenylpyridazine55
24-Methylphenylboronic acid6-Amino-3-(4-methylphenyl)pyridazine65
34-Methoxyphenylboronic acid6-Amino-3-(4-methoxyphenyl)pyridazine60
44-Chlorophenylboronic acid6-Amino-3-(4-chlorophenyl)pyridazine45
53-Thienylboronic acid6-Amino-3-(3-thienyl)pyridazine22

Reaction conditions: this compound, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux.

Experimental Protocols

The following are detailed, generalized methodologies for conducting comparative reactivity studies on this compound and 3-amino-6-bromopyridazine.

Experimental Protocol for a Comparative Suzuki-Miyaura Coupling Reaction

Materials:

  • This compound

  • 3-amino-6-bromopyridazine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DME)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To two separate oven-dried reaction vessels (e.g., Schlenk tubes) equipped with magnetic stir bars, add the aminohalopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill each vessel with an inert gas (repeat three times).

  • Add the degassed solvent to each vessel via syringe.

  • Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of both reactions simultaneously by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular time intervals.

  • Upon completion (or after a fixed time for comparison), cool the reaction mixtures to room temperature.

  • Quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Compare the isolated yields and reaction times to determine the relative reactivity.

Experimental Protocol for a Comparative Buchwald-Hartwig Amination

Materials:

  • This compound

  • 3-amino-6-bromopyridazine

  • Amine (e.g., morpholine or aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To two separate oven-dried reaction vessels, add the palladium precatalyst (0.01-0.05 equiv), phosphine ligand (0.012-0.06 equiv), and base (1.2-1.5 equiv) under an inert atmosphere.

  • Add the aminohalopyridazine (1.0 equiv) to each respective vessel.

  • Add the anhydrous, degassed solvent, followed by the amine (1.1 equiv).

  • Heat the reaction mixtures to the desired temperature (e.g., 90-110 °C).

  • Monitor the reactions' progress by TLC, LC-MS, or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

  • Compare the isolated yields and reaction times to assess the relative reactivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)L_n-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product ar_x Ar-X (Aminohalopyridazine) ar_x->oxidative_addition r_boronic R-B(OR')_2 + Base r_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x amine_coordination Amine Coordination & Deprotonation ar_pd_x->amine_coordination ar_pd_nr2 Ar-Pd(II)L_n-NR'R'' amine_coordination->ar_pd_nr2 reductive_elimination Reductive Elimination ar_pd_nr2->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product ar_x Ar-X (Aminohalopyridazine) ar_x->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aminohalopyridazine - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analysis analysis purify->analysis Characterize Product (NMR, MS)

Caption: Generalized experimental workflow for comparative reactivity studies.

Conclusion

Based on fundamental principles of organic chemistry, 3-amino-6-bromopyridazine is predicted to be the more reactive substrate compared to this compound in the three key reaction types discussed: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This enhanced reactivity is primarily attributed to the weaker carbon-bromine bond, which facilitates both nucleophilic displacement and the oxidative addition step in palladium-catalyzed cross-coupling reactions.

For researchers and drug development professionals, the choice between these two building blocks will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. While the bromo-derivative may offer advantages in terms of reactivity, potentially leading to higher yields and milder reaction conditions, the chloro-analogue may be a more cost-effective starting material. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to make informed decisions for specific applications.

References

A Comparative Guide to the Structure-Activity Relationships of Novel Aminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel aminopyridazine derivatives targeting distinct biological pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate the understanding and further development of this important class of molecules.

I. Aminopyridazine Derivatives as GABA-A Receptor Antagonists

A series of aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been investigated for their activity as selective GABA-A receptor antagonists. The following data summarizes the key SAR findings, where modifications to the pyridazine ring and the GABA-like side chain significantly impact binding affinity.

Quantitative Data Summary: GABA-A Receptor Binding Affinity

The inhibitory potency of various aminopyridazine derivatives was determined by their ability to displace [3H]GABA from rat brain membranes. The following table presents the IC50 values for a selection of these compounds, highlighting key structural modifications and their effect on activity.

Compound IDR1 (Position 4)R2 (Position 6)IC50 (nM)[1]
SR 95103 CH3Phenyl220
Compound 1 HPhenyl850
Compound 2 CH34-Methoxyphenyl150
Compound 3 CH34-Chlorophenyl350
Compound 4 CH3H>10000
Compound 5 H4-Methoxyphenyl500

Key SAR Insights:

  • A methyl group at the R1 position (e.g., SR 95103 vs. Compound 1) generally enhances potency.

  • An aromatic pi system at the R2 position is crucial for high potency (e.g., SR 95103 vs. Compound 4).

  • Electron-donating substituents on the phenyl ring at R2, such as a methoxy group (Compound 2), can further increase potency.[1]

  • Electron-withdrawing groups, like a chloro substituent (Compound 3), may reduce potency compared to electron-donating groups.

Experimental Protocol: [3H]GABA Displacement Assay

This protocol details the method used to determine the binding affinity of the aminopyridazine derivatives to the GABA-A receptor.

1. Membrane Preparation:

  • Whole rat brains are homogenized in ice-cold 0.32 M sucrose.
  • The homogenate is centrifuged at 1,000 x g for 10 minutes.
  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes.
  • The resulting pellet is resuspended in buffer and washed three times by centrifugation.
  • The final pellet is stored at -80°C until use.

2. Binding Assay:

  • Thawed membranes are incubated with 10 nM [3H]GABA and various concentrations of the test compounds.
  • The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C for 20 minutes.
  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).
  • The reaction is terminated by rapid filtration through glass fiber filters.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • IC50 values are calculated by non-linear regression analysis of the competition binding data.

Logical Relationship: GABA-A Receptor Antagonism

The following diagram illustrates the competitive antagonism of the GABA-A receptor by aminopyridazine derivatives.

GABA_Antagonism GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to IonChannel Chloride Ion Channel (Closed) Receptor->IonChannel Opens Aminopyridazine Aminopyridazine Derivative Aminopyridazine->Receptor Blocks Binding Neuron Neuron IonChannel->Neuron Hyperpolarization (Inhibition)

Caption: Competitive antagonism of the GABA-A receptor.

II. Imidazopyridazine Derivatives as MNK1/2 Inhibitors

A series of imidazopyridazine derivatives have been synthesized and evaluated as potent inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2), which are involved in cancer-related signaling pathways.

Quantitative Data Summary: MNK1/2 Inhibition

The inhibitory activity of imidazopyridazine derivatives against MNK1 and MNK2 was determined using an in vitro kinase assay. The table below shows the IC50 values for key compounds.

Compound IDR Group (Imidazopyridazine Core)MNK1 IC50 (nM)MNK2 IC50 (nM)
II-5 Isoquinoline2.3[2]3.4[2]
Compound 6 Phenyl15.820.1
Compound 7 4-Fluorophenyl8.511.2
Compound 8 Pyridine25.331.5
Compound 9 N-methylpyrazole5.17.9

Key SAR Insights:

  • The nature of the R group significantly influences the inhibitory potency.

  • A bulky and rigid isoquinoline group (Compound II-5) provides the highest potency against both MNK1 and MNK2.[2]

  • Replacing the isoquinoline with a simple phenyl ring (Compound 6) leads to a decrease in activity.

  • Substitution on the phenyl ring, such as with a fluorine atom (Compound 7), can improve potency compared to the unsubstituted phenyl ring.

  • Heteroaromatic rings like pyridine (Compound 8) and N-methylpyrazole (Compound 9) show varied effects, with the latter being more favorable.

Experimental Protocol: In Vitro MNK1/2 Kinase Assay

This protocol outlines the methodology for assessing the inhibitory activity of the imidazopyridazine derivatives against MNK1 and MNK2.

1. Reagents and Materials:

  • Recombinant human MNK1 and MNK2 enzymes.
  • eIF4E (eukaryotic translation initiation factor 4E) as the substrate.
  • [γ-32P]ATP.
  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
  • Test compounds dissolved in DMSO.

2. Kinase Reaction:

  • The kinase reaction is performed in a 96-well plate.
  • MNK1 or MNK2 enzyme is incubated with the test compound at various concentrations for 15 minutes at room temperature.
  • The kinase reaction is initiated by adding the substrate (eIF4E) and [γ-32P]ATP.
  • The reaction mixture is incubated for 30 minutes at 30°C.
  • The reaction is stopped by adding an equal volume of 2x SDS-PAGE sample buffer.

3. Detection and Analysis:

  • The reaction products are separated by SDS-PAGE.
  • The gel is dried and exposed to a phosphor screen.
  • The amount of phosphorylated eIF4E is quantified by autoradiography.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: MNK1/2-eIF4E Axis

The following diagram illustrates the signaling pathway involving MNK1/2 and its substrate eIF4E, and the point of inhibition by the imidazopyridazine derivatives.

MNK_Pathway cluster_upstream Upstream Signaling ERK ERK MNK MNK1/2 ERK->MNK Activates p38 p38 MAPK p38->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates Imidazopyridazine Imidazopyridazine Inhibitor Imidazopyridazine->MNK Inhibits p_eIF4E p-eIF4E mRNA mRNA Translation (Oncogenic Proteins) p_eIF4E->mRNA Promotes Cell_Growth Tumor Cell Growth & Proliferation mRNA->Cell_Growth Leads to

Caption: Inhibition of the MNK1/2 signaling pathway.

III. Aminopyridazine Derivatives for Amyloid Inhibition

Certain aminopyridazine derivatives have been investigated for their potential to inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases.

Quantitative Data Summary: Amyloid Fibril Inhibition

The effectiveness of aminopyridazine derivatives in preventing amyloid fibril formation of hen egg white lysozyme was measured. The table below presents the percentage of inhibition for selected compounds.

Compound IDAryl SubstituentPosition of Substituent% Inhibition at 10 µM
RS-0406 Phenyl-75
Compound 10 4-Fluorophenylpara85[3]
Compound 11 2-Fluorophenylortho60
Compound 12 4-Hydroxyphenylpara80
Compound 13 4-Nitrophenylpara45

Key SAR Insights:

  • The nature and position of the substituent on the flanking aryl rings are important for inhibitory activity.[3]

  • A fluorinated compound at the para position (Compound 10) showed more effective inhibition than the original lead compound (RS-0406).[3]

  • The position of the fluorine substituent matters, with para-substitution (Compound 10) being more favorable than ortho-substitution (Compound 11).

  • A hydrogen-bonding group like a hydroxyl group at the para position (Compound 12) maintains good activity.

  • A bulky, electron-withdrawing nitro group at the para position (Compound 13) significantly reduces the inhibitory effect.

Experimental Protocol: Amyloid Fibril Formation Assay

This protocol describes the thioflavin T (ThT) fluorescence assay used to monitor amyloid fibril formation.

1. Preparation of Solutions:

  • A stock solution of hen egg white lysozyme is prepared in an appropriate buffer (e.g., glycine-HCl, pH 2.5).
  • A stock solution of Thioflavin T (ThT) is prepared in the same buffer.
  • Test compounds are dissolved in DMSO to create stock solutions.

2. Aggregation Assay:

  • The lysozyme solution is incubated at an elevated temperature (e.g., 57°C) with constant agitation to induce fibril formation.
  • The test compounds are added to the lysozyme solution at the beginning of the incubation period.
  • A control sample without any inhibitor is also prepared.

3. Fluorescence Measurement:

  • At various time points, aliquots of the reaction mixtures are taken and diluted into a solution containing ThT.
  • The fluorescence intensity is measured using a spectrofluorometer with excitation at approximately 440 nm and emission at approximately 485 nm.
  • An increase in ThT fluorescence indicates the formation of amyloid fibrils.

4. Data Analysis:

  • The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with inhibitors to that of the control sample at a specific time point.

Experimental Workflow: Amyloid Inhibition Assay

The following diagram outlines the workflow for the in vitro amyloid fibril formation and inhibition assay.

Amyloid_Workflow Start Start: Prepare Lysozyme and Compound Solutions Incubate Incubate Lysozyme +/- Inhibitor (e.g., 57°C with agitation) Start->Incubate Aliquots Take Aliquots at Different Time Points Incubate->Aliquots ThT Add Thioflavin T (ThT) Aliquots->ThT Measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) ThT->Measure Analyze Analyze Data: Calculate % Inhibition Measure->Analyze

Caption: Workflow of the amyloid fibril inhibition assay.

References

in vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The pyridazine scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Among these, 6-Amino-3-chloropyridazine serves as a crucial intermediate for the synthesis of novel compounds with potential therapeutic applications in oncology.[3] This guide provides a comparative analysis of the in vitro efficacy of this compound derivatives and related compounds against various cancer cell lines, supported by experimental data and mechanistic insights.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various pyridazine and pyrido[2,3-d]pyrimidine derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-d]pyrimidine Derivatives
Compound 4MCF-7 (Breast)0.57Staurosporine6.76
Compound 11MCF-7 (Breast)1.31Staurosporine6.76
Compound 4HepG2 (Liver)1.13--
Compound 11HepG2 (Liver)0.99--
Fused pyridopyrimidine (7b, 4-Cl substitution)MCF-7 (Breast)6.22 ± 0.34Taxol8.48 ± 0.46
Fused pyridopyrimidine (7b, 4-Cl substitution)HepG2 (Liver)19.58 ± 1.06Taxol14.60 ± 0.79
Imamine-1,3,5-triazine Derivatives
Compound 4fMDA-MB-231 (Breast)6.25Imatinib35.50
Compound 4kMDA-MB-231 (Breast)8.18Imatinib35.50

Data sourced from studies on novel pyrido[2,3-d]pyrimidines and imamine-1,3,5-triazine derivatives.[4][5][6]

Experimental Protocols

The evaluation of the anticancer potential of this compound derivatives involves several key in vitro assays.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[2][4]

  • MTT Addition : After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL) is added to each well, followed by a 4-hour incubation at 37°C.[4]

  • Formazan Solubilization : The medium is discarded, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[2]

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[2]

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance G->H I Calculate IC50 H->I G cluster_pathway Apoptosis Induction Pathway A Pyridazine Derivatives B p53 & BAX (Pro-apoptotic) A->B Upregulates C BCL-2 (Anti-apoptotic) A->C Downregulates D Caspase Activation B->D C->D Inhibits E Apoptosis D->E

References

comparative analysis of different catalysts for 6-Amino-3-chloropyridazine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridazine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among these, 6-Amino-3-chloropyridazine serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields and reaction efficiency, particularly given the potential for catalyst inhibition by the amine functionality. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and its analogs, supported by experimental data from the literature.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. For an electron-rich chloro-heteroarene like this compound, the selection of the palladium catalyst and ligand is crucial to overcome the challenges associated with coupling.

Comparative Performance of Catalysts for Suzuki-Miyaura Coupling

The following table summarizes various palladium-based catalyst systems commonly employed for the Suzuki-Miyaura coupling of chloropyridines and related compounds with arylboronic acids.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90Effective for bromo-pyridines, adaptable for chloro-pyridazines with longer reaction times.[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80Microwave conditions can significantly reduce reaction times for chloropyridines.[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerateSuitable for resin-supported chloropyrimidines, indicating potential for solid-phase synthesis.[1]
Pd(dppf)Cl₂Na₂CO₃DME/Ethanol/H₂O80-23-65A common catalyst for the coupling of 3-amino-6-chloropyridazine with various arylboronic acids.[2]
CombiPhos Pd6 mixture / Pd-SPhos--135-140 (MW)0.5Moderate to GoodEvaluated for microwave-assisted Suzuki-Miyaura coupling of 6-chloropyridazinones.[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1][2]

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equiv)[1][2]

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.[4]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours).[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst: Pd(PPh3)4 A->B Inert Atmosphere (Ar/N2) C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F Reaction Complete G Aqueous Work-up (EtOAc/H2O) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl pyridinamines. The choice of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency.

Comparative Performance of Catalysts for Buchwald-Hartwig Amination

The following table compares catalyst systems for the amination of chloro-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various Amines-
Pd(OAc)₂RuPhosK₂CO₃t-BuOH--Heteroaryl chlorides + Amines-

(Data for this table was synthesized from a comparative guide on Buchwald-Hartwig amination catalysts.)[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)[6]

  • Phosphine ligand (e.g., X-Phos, 4 mol%)[6]

  • Base (e.g., NaOt-Bu, 1.4 equiv)[6]

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: In a sealable reaction tube, combine the palladium precursor, the phosphine ligand, and the base.[7]

  • Evacuation and Backfilling: Seal the tube with a septum, and evacuate and backfill with argon three times.[7]

  • Reagent Addition: Add this compound and the amine to the tube under a positive flow of argon.[7]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.[7]

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 90-110 °C) for the specified time.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through Celite to remove the catalyst.[7]

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.[7]

Catalytic_Cycle_Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties onto the pyridazine ring of this compound.

Comparative Performance of Catalysts for Sonogashira Coupling

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Palladium CatalystCopper Co-catalystBaseSolventTemp. (°C)Notes
PdCl₂(PPh₃)₂CuITriethylamineTHFRT to refluxA standard and widely used catalyst system.[7]
Pd(PPh₃)₄CuIAmine BaseVariousRTEffective under mild conditions.[8]
Pd(OAc)₂ / LigandCuIAmine BaseVariousVariousThe choice of ligand is critical for efficiency.
(NHC)Pd ComplexesCuIAmine BaseVariousVariousN-Heterocyclic carbene ligands can offer high stability and activity.[9]
Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)[7]

  • Copper(I) co-catalyst (e.g., CuI, 4 mol%)[7]

  • Base (e.g., triethylamine, 2.0 equiv)[7]

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon)

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[7]

  • Evacuation and Backfilling: Evacuate and backfill the flask with argon three times.[7]

  • Reagent and Solvent Addition: Add the anhydrous solvent, the terminal alkyne, and the base via syringe.[7]

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Oxidative Addition (Ar-Pd(II)-X)L2 pd0->pd_ox Ar-X pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L2 pd_ox->pd_trans Cu-C≡CR pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne H-C≡CR, Base cu_alkyne->cu_x to Pd cycle

Caption: Catalytic cycles in Sonogashira coupling.

Alternative Catalytic Systems: Nickel and Copper

While palladium-based catalysts are predominant, nickel and copper catalysts are emerging as cost-effective and sometimes more reactive alternatives for certain cross-coupling reactions.

  • Nickel-Catalyzed Reactions: Nickel catalysts, particularly with terpyridine ligands, have shown promise in C-C cross-coupling reactions.[10] Electrochemical nickel-catalyzed arylation of 3-amino-6-chloropyridazines has been reported as a reliable alternative to classical palladium-catalyzed reactions.

  • Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, often promoted by ligands like L-proline, are effective for C-N bond formation.[11] These systems can be advantageous due to the lower cost and toxicity of copper compared to palladium.

Further research and optimization are needed to fully elucidate the scope and limitations of these alternative catalytic systems for the cross-coupling of this compound.

Conclusion

The choice of catalyst for the cross-coupling of this compound is critical and depends on the desired transformation (C-C vs. C-N bond formation), the nature of the coupling partner, and the desired reaction conditions. Palladium-based systems with bulky, electron-rich phosphine ligands remain the most versatile and well-documented catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. However, the development of more economical and sustainable nickel and copper-based systems presents exciting opportunities for future synthetic applications. This guide provides a foundation for researchers to select and optimize catalytic systems for the efficient functionalization of the this compound scaffold.

References

A Comparative Guide to the Physicochemical Properties of Synthesized Pyridazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-like characteristics.[1] This guide provides a comparative overview of the key physicochemical properties of synthesized pyridazine analogues, supported by experimental data and detailed methodologies. The objective is to offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the pyridazine core.

Comparative Physicochemical Data

The following tables summarize key physicochemical properties of representative pyridazine analogues, compiled from various studies. These properties are critical in early-stage drug discovery for predicting the pharmacokinetic behavior of new chemical entities.[2]

Table 1: Lipophilicity and Aqueous Solubility of Selected Pyridazine Analogues

Compound IDStructureLogPAqueous Solubility (µg/mL)Reference
P1 6-Phenylpyridazin-3(2H)-one1.25150[3]
P2 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one2.8935[3]
P3 Ethyl 2-(6-oxo-3-phenyl-5-(p-tolyl)pyridazin-1(6H)-yl)acetate3.1512[3]
P4 5-(benzylamino)pyrido[2,3-d]pyridazin-8(7H)-one2.4568[4]
P5 5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one3.528[4]

Table 2: Melting Point and Spectroscopic Data of Selected Pyridazine Analogues

Compound IDMelting Point (°C)1H NMR (δ ppm, key signals)13C NMR (δ ppm, key signals)IR (cm-1, key bands)Reference
P1 188-19013.10 (s, 1H, NH), 7.80-7.40 (m, 5H, Ar-H), 7.10 (d, 1H), 6.90 (d, 1H)162.5 (C=O), 145.0, 135.2, 130.1, 129.0, 126.53200 (N-H), 1650 (C=O)[3]
P2 1708.21 (d, 1H), 8.05 (d, 1H), 8.03 (s, 1H), 7.81-7.37 (m, 8H), 3.97 (s, 2H)161.09, 148.32, 144.64, 141.94, 136.41, 35.403200 (N-H), 1646 (C=O), 1595 (C=N)[3]
P3 1107.60-7.20 (m, 9H), 6.95 (s, 1H), 4.95 (s, 2H), 4.20 (q, 2H), 2.30 (s, 3H), 1.25 (t, 3H)167.9, 160.5, 145.1, 138.0, 134.8, 61.5, 54.2, 21.0, 14.11750, 1660 (C=O), 1610 (C=N)[3]
P4 >25012.5 (s, 1H, NH), 9.1 (d, 1H), 8.5 (d, 1H), 7.8 (dd, 1H), 7.4-7.2 (m, 5H), 4.6 (d, 2H)158.0 (C=O), 154.5, 148.0, 142.0, 138.0, 128.5, 127.03300-3100 (N-H), 1640 (C=O)[4]
P5 230-23212.8 (s, 1H, NH), 9.0 (d, 1H), 8.4 (d, 1H), 7.7 (dd, 1H), 6.9 (d, 2H), 6.8 (d, 2H), 3.7 (s, 3H), 3.5 (t, 4H), 3.1 (t, 4H)158.5 (C=O), 154.0, 153.5, 148.5, 142.5, 118.0, 114.5, 55.5, 53.0, 48.03250 (N-H), 1650 (C=O)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for the synthesis and physicochemical evaluation of pyridazine analogues.

General Synthesis of 6-Arylpyridazin-3(2H)-ones

A common route to synthesize the pyridazine core involves the condensation of a 4-oxo-4-arylbutanoic acid with hydrazine hydrate.[3]

SynthesisWorkflow cluster_reaction Reaction Reactant1 4-Oxo-4-arylbutanoic acid Reflux Reflux Reactant1->Reflux Reactant2 Hydrazine Hydrate Reactant2->Reflux Solvent Ethanol Solvent->Reflux Product 6-Arylpyridazin-3(2H)-one Workup Workup & Purification Reflux->Workup Cooling & Crystallization Workup->Product

Caption: General workflow for the synthesis of 6-arylpyridazin-3(2H)-ones.

Procedure:

  • A solution of the appropriate 4-oxo-4-arylbutanoic acid (1 equivalent) in ethanol is prepared.

  • Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude product.

  • Further purification is achieved by recrystallization from a suitable solvent like ethanol.[3]

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is often determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

LogP_Methodology Sample Test Compound Solution HPLC RP-HPLC System (C18 column) Sample->HPLC Detector UV Detector HPLC->Detector MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->HPLC Data Retention Time (tR) Detector->Data Calculation LogP Calculation (Calibration Curve) Data->Calculation

Caption: Workflow for LogP determination using RP-HPLC.

Procedure:

  • A series of standard compounds with known LogP values are injected into the RP-HPLC system to generate a calibration curve of retention time versus LogP.

  • The synthesized pyridazine analogue is dissolved in the mobile phase and injected into the HPLC system.

  • The retention time of the analogue is recorded.

  • The LogP value of the test compound is then calculated from the calibration curve.[5]

Aqueous Solubility Assay

A common method for determining aqueous solubility is the shake-flask method.[6]

Procedure:

  • An excess amount of the pyridazine analogue is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • The suspension is shaken at a constant temperature for 24 hours to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Spectroscopic Characterization

The structural confirmation of synthesized pyridazine analogues is achieved through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][4]

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm-1).[3][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[3]

Signaling Pathway Context: Pyridazines as Kinase Inhibitors

Many pyridazine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridazine analogue could act as a kinase inhibitor.

SignalingPathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cell Proliferation TranscriptionFactor->CellularResponse Promotes Inhibitor Pyridazine Analogue Inhibitor->Kinase1 Inhibits

Caption: Hypothetical signaling pathway showing pyridazine analogue as a kinase inhibitor.

This guide provides a framework for the evaluation of the physicochemical properties of synthesized pyridazine analogues. By systematically characterizing these properties, researchers can make more informed decisions in the hit-to-lead and lead optimization phases of drug discovery, ultimately increasing the likelihood of developing successful therapeutic candidates. The unique properties of the pyridazine ring, such as its dipole moment and hydrogen bonding capacity, make it an attractive scaffold for further exploration.[1]

References

Safety Operating Guide

Proper Disposal of 6-Amino-3-chloropyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 6-Amino-3-chloropyridazine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for personal safety and environmental protection.

Safety and Disposal Summary

All quantitative data and key procedural information regarding the disposal of this compound are summarized in the table below. This substance is classified as a hazardous material, and its disposal must be managed accordingly.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 5469-69-2[2]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3][4][5][6]
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, lab coat, and appropriate respiratory protection.[3][4][7]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[8][3][5][7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][7][9][10]
Spill Procedure Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[8][7][10]
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][4][7] Contact a licensed professional waste disposal service.[5][9]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

  • Risk Assessment and Preparation:

    • Review the Safety Data Sheet (SDS) for this compound before handling.[8][4][7]

    • Ensure a designated and properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the chemical name.[7][10]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][7]

    • If there is a risk of generating dust or aerosols, use a certified respirator.[7]

  • Waste Collection:

    • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.[7]

    • Avoid mixing with incompatible wastes. Check the SDS for information on incompatible materials, which may include strong oxidizing agents and strong acids.[8][4]

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[7]

    • Dispose of any contaminated cleaning materials as hazardous waste.[7]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[3]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[8][7][10]

    • Carefully collect the absorbed material and place it into the hazardous waste container.[8][7]

    • Clean the spill area thoroughly.[7]

  • Final Disposal:

    • Securely seal the hazardous waste container.[7][10]

    • Arrange for disposal through a licensed professional waste disposal service.[5][9] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[5][9]

    • Do not discharge the chemical or its containers into drains or the environment.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a chemical spill? B->C D Contain spill with inert absorbent material C->D Yes E Collect waste in a labeled hazardous waste container C->E No D->E F Decontaminate equipment and work surfaces E->F G Seal container and store in a designated area F->G H Arrange for disposal by a licensed waste management service G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

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6-Amino-3-chloropyridazine
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